molecular formula C15H25NO B3269941 1-(1-Adamantyl)-2-(propylamino)ethanone CAS No. 519046-32-3

1-(1-Adamantyl)-2-(propylamino)ethanone

Cat. No.: B3269941
CAS No.: 519046-32-3
M. Wt: 235.36 g/mol
InChI Key: HXUKTXQNIGYMTL-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-2-(propylamino)ethanone hydrochloride is a high-purity chemical building block of significant interest in medicinal chemistry research, particularly in the development of novel enzyme inhibitors. Its molecular structure incorporates a bulky, lipophilic adamantyl group, a feature known to positively modulate the therapeutic index of experimental compounds by improving metabolic stability and enhancing fit within hydrophobic enzyme pockets without increasing toxicity . The adamantane moiety is a privileged structure in drug design, featured in several therapeutic agents . Research into adamantyl-containing compounds has identified their potential in several high-value therapeutic areas. Notably, structural analogs and derivatives have been investigated as potent and selective inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . Inhibition of this enzyme is a promising strategy for treating metabolic conditions such as obesity, metabolic syndrome, and type 2 diabetes . Furthermore, various 1-adamantyl derivatives have demonstrated notable antimicrobial and antiviral properties in scientific screenings, highlighting the broad potential of this chemical class in infectious disease research . This product is offered as the hydrochloride salt to improve stability and handling. It is supplied with a documented Certificate of Analysis to ensure batch-to-batch consistency and reliability for your research applications. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)-2-(propylamino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-2-3-16-10-14(17)15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13,16H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUKTXQNIGYMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386719
Record name 1-(1-adamantyl)-2-(propylamino)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519046-32-3
Record name 1-(1-adamantyl)-2-(propylamino)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(1-Adamantyl)-2-(propylamino)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 1-(1-Adamantyl)-2-(propylamino)ethanone, a molecule combining the privileged adamantane scaffold with a reactive α-amino ketone moiety. The adamantane cage, a rigid and lipophilic diamondoid structure, is a cornerstone in modern medicinal chemistry, known for its ability to enhance the pharmacokinetic profiles of therapeutic agents.[1][2][3] This guide, intended for researchers and drug development professionals, delineates the compound's structural features, provides a detailed, mechanistically-grounded synthetic protocol, and outlines the analytical techniques required for its unambiguous structural elucidation. By synthesizing established chemical principles with practical, field-proven insights, this whitepaper serves as a foundational resource for the exploration and utilization of this and related adamantane derivatives in advanced scientific research.

The Adamantane Scaffold: A Privileged Structure in Drug Discovery

Adamantane, or tricyclo[3.3.1.1³﹐⁷]decane, is a unique, strain-free, and highly symmetrical tricyclic hydrocarbon.[4] Its cage-like structure is not merely a synthetic curiosity but a powerful tool in medicinal chemistry, imparting a range of desirable physicochemical properties to active pharmaceutical ingredients (APIs).[5]

  • Lipophilicity and Bioavailability: The bulky, non-polar nature of the adamantane group significantly increases the lipophilicity of a molecule. This property can enhance membrane permeability and absorption, often leading to improved oral bioavailability and better penetration of the blood-brain barrier.[2][3]

  • Metabolic Stability: The adamantane cage is sterically hindered and lacks easily oxidizable C-H bonds, making it highly resistant to metabolic degradation by cytochrome P450 enzymes. Incorporating this moiety can protect a drug from rapid metabolism, thereby extending its plasma half-life.

  • Three-Dimensionality and Target Binding: In an era where many drug candidates are predominantly flat, aromatic structures, adamantane offers a rigid, three-dimensional scaffold.[2] This allows for the precise spatial orientation of functional groups, enabling optimized interactions with the hydrophobic pockets of target proteins, ion channels, and receptors.[6]

The clinical success of adamantane-based drugs, such as the antiviral agent Amantadine, the neuroprotective agent Memantine for Alzheimer's disease, and the antidiabetic agent Saxagliptin, validates the strategic importance of this scaffold in developing novel therapeutics with improved efficacy and pharmacokinetic profiles.[2][5]

Chemical Structure and Physicochemical Properties

1-(1-Adamantyl)-2-(propylamino)ethanone is an α-amino ketone derivative. Its structure is a composite of three key functional components:

  • The 1-Adamantyl Group: Serves as the bulky, lipophilic anchor.

  • The Ethanone Linker: A two-carbon backbone featuring a carbonyl group (ketone). The electrophilic nature of the carbonyl carbon and the nucleophilicity of the adjacent α-carbon (once deprotonated) make it a versatile synthetic handle.

  • The N-Propylamino Group: A secondary amine that introduces a basic center, influencing solubility in aqueous media and providing a site for further functionalization or salt formation.

The combination of these groups results in a molecule with significant potential as both a bioactive compound and a synthetic intermediate.

PropertyValueSource
IUPAC Name 1-(1-adamantyl)-2-(propylamino)ethanoneN/A
CAS Number 519046-32-3[7]
Molecular Formula C₁₅H₂₅NO[7]
Molecular Weight 235.37 g/mol [7]
Appearance Predicted: White to off-white solidN/A

Synthesis and Mechanistic Rationale

The synthesis of 1-(1-Adamantyl)-2-(propylamino)ethanone is most effectively achieved via a two-step sequence starting from the commercially available 1-acetyladamantane. This pathway involves an initial α-bromination of the ketone followed by a nucleophilic substitution with propylamine. This approach is a well-established method for the preparation of α-amino ketones.[8][9]

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Amination (SN2) start 1-Acetyladamantane intermediate 1-(Adamantan-1-yl)-2-bromoethanone start->intermediate Br₂, MeOH -10 °C to 10 °C target 1-(1-Adamantyl)-2-(propylamino)ethanone intermediate->target Propylamine (excess) Ethyl Acetate, -78 °C to RT

Caption: Synthetic workflow for 1-(1-Adamantyl)-2-(propylamino)ethanone.

Experimental Protocol 3.1: Synthesis of 1-(Adamantan-1-yl)-2-bromoethanone (Intermediate)

This procedure is adapted from the synthesis of analogous α-bromo ketones.[10] The reaction proceeds via an enol or enolate intermediate, which attacks molecular bromine to install the halogen at the α-position.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-acetyladamantane (1.0 eq., e.g., 10.0 g, 0.0561 mol).[11]

  • Dissolution: Add dry methanol (e.g., 100 mL) and place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the stirred solution to -10 °C using an ice/salt bath.

  • Bromination: While maintaining the temperature below 10 °C, rapidly inject bromine (1.0 eq., e.g., 2.88 mL, 0.0561 mol) via syringe.

  • Reaction: Stir the reaction mixture for 2 hours, ensuring the temperature does not exceed 10 °C. The reaction progress can be monitored by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction by pouring it into cold water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess bromine, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(adamantan-1-yl)-2-bromoethanone, which can be used directly in the next step or purified further by recrystallization or column chromatography.

Causality and Trustworthiness:

  • Low Temperature: The reaction is performed at low temperatures to control the reaction rate and minimize the formation of poly-brominated byproducts.

  • Inert Atmosphere: While not strictly necessary for this step, it is good practice and becomes more critical in subsequent steps involving organometallic reagents or sensitive intermediates.

  • Quenching and Washing: The aqueous workup removes inorganic salts and unreacted reagents. The sodium thiosulfate wash is critical for safety and purity as it neutralizes any remaining, corrosive bromine.

Experimental Protocol 3.2: Synthesis of 1-(1-Adamantyl)-2-(propylamino)ethanone (Target Compound)

This step involves a classical Sₙ2 reaction where the nitrogen atom of propylamine acts as a nucleophile, displacing the bromide from the α-carbon of the bromo-ketone intermediate.[10]

Methodology:

  • Setup: To a three-neck round-bottom flask under an inert atmosphere, add propylamine (3.0 eq., e.g., 0.0327 mol) and a suitable solvent such as ethyl acetate (e.g., 50 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/isopropanol bath. This is done to control the initial exothermic reaction upon addition of the electrophile.

  • Addition: Dissolve 1-(adamantan-1-yl)-2-bromoethanone (1.0 eq., e.g., 0.0109 mol) in a minimal amount of ethyl acetate and add it dropwise to the cold propylamine solution.

  • Reaction: Allow the reaction to stir and slowly warm to room temperature overnight.

  • Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 1-(1-Adamantyl)-2-(propylamino)ethanone.

Causality and Trustworthiness:

  • Excess Amine: A threefold excess of propylamine is used. The first equivalent acts as the nucleophile, the second acts as a base to neutralize the HBr byproduct generated during the reaction, and the third helps drive the reaction to completion.

  • Solvent Choice: Ethyl acetate is a moderately polar aprotic solvent that effectively dissolves the reactants without interfering with the reaction.

  • Controlled Addition: Dropwise addition at low temperature prevents a rapid, uncontrolled exotherm and potential side reactions.

Analytical Characterization and Structural Elucidation

Unambiguous confirmation of the chemical structure requires a combination of spectroscopic techniques. The following data are predicted based on the known spectral properties of the adamantane scaffold and related α-amino ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Assignment
Adamantyl CH₂~1.70Broad s6H, adamantyl
Adamantyl CH₂~1.78Broad s6H, adamantyl
Adamantyl CH~2.05Broad s3H, adamantyl
Methylene (α to C=O)~3.40s2H, -C(=O)CH ₂-N-
Amine NH~1.5-2.5Broad s1H, -NH -
Propyl CH₂ (N-linked)~2.50t2H, -NH-CH ₂-
Propyl CH₂~1.50sextet2H, -CH₂-CH ₂-CH₃
Propyl CH₃~0.90t3H, -CH₂-CH
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
Carbonyl C=O~208Ketone
Methylene C (α to C=O)~55-C (=O)CH₂-N-
Propyl CH₂ (N-linked)~52-NH-C H₂-
Adamantyl Quaternary C~45Adamantyl C-C=O
Adamantyl CH₂~38Adamantyl
Adamantyl CH~36Adamantyl
Adamantyl CH₂~28Adamantyl
Propyl CH₂~23-CH₂-C H₂-CH₃
Propyl CH₃~11-CH₂-C H₃
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and characteristic fragmentation patterns. The most prominent fragmentation is the α-cleavage next to the carbonyl group, yielding the highly stable 1-adamantyl cation.[12]

G mol [M]⁺˙ 1-(1-Adamantyl)-2-(propylamino)ethanone m/z = 235 frag1 [C₁₀H₁₅]⁺ 1-Adamantyl Cation m/z = 135 mol->frag1 α-cleavage frag2 [C₅H₁₀NO]˙ Neutral Radical

Caption: Primary fragmentation pathway of the target compound in EI-MS.

Expected Fragments m/z Identity
Molecular Ion235[C₁₅H₂₅NO]⁺˙
Base Peak135[C₁₀H₁₅]⁺ (1-Adamantyl cation)
Other Fragments107, 93, 79Further fragmentation of the adamantyl cage[12]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch3300 - 3350Medium, sharp
C-H Stretch (sp³)2850 - 2950Strong, sharp
C=O Stretch (Ketone)1710 - 1720Strong, sharp
N-H Bend1550 - 1640Medium

Potential Applications and Future Directions

1-(1-Adamantyl)-2-(propylamino)ethanone is not merely a final product but a versatile synthetic intermediate.

  • Heterocycle Synthesis: α-Amino ketones are well-known precursors for the synthesis of various nitrogen-containing heterocycles, such as imidazoles, oxazoles, and pyrazines, which are themselves important pharmacophores.[8]

  • Further Derivatization: The secondary amine provides a reactive site for N-alkylation, N-acylation, or sulfonylation, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

  • Bioactivity Screening: Given the prevalence of the adamantane scaffold in antiviral and neuroactive drugs, this compound and its derivatives represent logical candidates for screening in assays related to virology (e.g., influenza, hepatitis C) and central nervous system (CNS) disorders.[2][6]

Conclusion

1-(1-Adamantyl)-2-(propylamino)ethanone is a structurally significant molecule that embodies the principles of privileged scaffold chemistry. Its synthesis is straightforward, employing robust and well-understood organic reactions. The combination of its rigid, lipophilic adamantane core and a versatile α-amino ketone functional group makes it a valuable compound for further investigation in drug discovery and materials science. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic deployment in research and development settings.

References

  • Vertex AI Search. (2026, January 24).
  • ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery.
  • National Institutes of Health (NIH). (2017, February 16). Adamantane in Drug Delivery Systems and Surface Recognition - PMC.
  • BenchChem. (2025). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
  • National Institutes of Health (NIH). (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC.
  • Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
  • Chemcd. 1-(1-ADAMANTYL)-2-(PROPYLAMINO)ETHANONE | 519046-32-3.
  • Sigma-Aldrich. 1-(1-adamantyl)-2-(isopropylamino)ethanone hydrochloride.
  • PubChem. 1-(Adamantan-1-yl)-2-aminoethan-1-one.
  • SpringerLink. (2023, April 28). Synthesis of α-amino carbonyl compounds: a brief review.
  • Collection of Czechoslovak Chemical Communications. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.
  • The Royal Society of Chemistry. (2013). Adamantyl-terminated dendronized molecules: synthesis and interaction with β-cyclodextrin functionalized poly(dimethylsiloxane).
  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • National Institutes of Health (NIH). (2023, November 16). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC.
  • Organic Chemistry Portal.
  • Organic Chemistry Portal.
  • MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
  • ResearchGate. Scheme 2. Synthesis of the adamantyl ethanone compounds. Reagents and conditions.
  • Defense Technical Information Center (DTIC).
  • ChemicalBook. 1-ETHYLADAMANTANE(770-69-4) 1H NMR spectrum.
  • ChemicalBook. Adamantane(281-23-2) 1H NMR spectrum.
  • Organic Syntheses. 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one).
  • Wikipedia. Adamantane.
  • NIST WebBook. 1-Adamantyl methyl ketone.
  • Cayman Chemical. 2-(2-Chlorophenyl)-1-(1H-indol-3-yl)ethanone.
  • NIST WebBook. Ethanone, 1-(1H-pyrrol-2-yl)-.
  • PubChem. 2-(1-Adamantyl)-1-phenylethanone.
  • National Institutes of Health (NIH).
  • Sigma-Aldrich. 1-(1-Adamantyl)ethylamine hydrochloride 99%.
  • ResearchGate. The adamantyl protons region in 1 H NMR spectra of a) free dendrimer 1,....
  • The Royal Society of Chemistry. Label-Assisted Laser Desorption/Ionization Mass Spectrometry (LA-LDI-MS): An Emerging Technique for Rapid Detection of Ubiquitous Cis-1,2-Diol Functionality.
  • PubChemLite. 2-propylamine, 1-(1-adamantyl)-n-(2-hydroxyethyl)-n-methyl-, hydrochloride.
  • NIST WebBook. 1-Adamantyl methyl ketone.
  • Veeprho. 1 1 Adamantyl ethylamine HCl | CAS 1501-84-4.

Sources

The Adamantyl Amino Ketone Scaffold: Synthetic Pathways and Pharmacological Versatility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The adamantane scaffold, often termed the "lipophilic bullet," has been a cornerstone of medicinal chemistry since the approval of amantadine in the 1960s.[1][2] While simple amino-adamantanes (amantadine, memantine) are well-established, adamantyl amino ketones represent a distinct and evolved pharmacophore. The introduction of a carbonyl moiety into the linker chain between the lipophilic cage and the basic amine creates a unique electronic and steric environment. This modification alters the pKa of the amine, introduces hydrogen-bond accepting capabilities, and modifies metabolic susceptibility.

This technical guide analyzes the Structure-Activity Relationship (SAR) of adamantyl amino ketones, focusing on their dual utility as M2 proton channel blockers (antiviral) and NMDA receptor antagonists (neuroprotective). It provides validated synthetic protocols and mechanistic insights for researchers optimizing this scaffold.

Molecular Architecture & Pharmacophore

The adamantyl amino ketone scaffold consists of three critical domains, each governing specific pharmacokinetic (PK) and pharmacodynamic (PD) properties.

The Pharmacophoric Triad
  • The Lipophilic Cage (Domain A):

    • Structure: Tricyclo[3.3.1.1^3,7]decane.

    • Function: Provides the steric bulk required to occlude ion channels (M2, NMDA) and ensures blood-brain barrier (BBB) permeability.

    • Variation: 1-adamantyl (bridgehead) is most common; 2-adamantyl (bridge) offers different spatial vectors.

  • The Keto-Linker (Domain B):

    • Structure: A carbonyl group (

      
      ) separating the cage from the amine.
      
    • Function: Unlike alkyl linkers (e.g., rimantadine), the ketone acts as a hydrogen bond acceptor. Electronically, its electron-withdrawing nature lowers the pKa of the adjacent amine, potentially reducing protonation at physiological pH compared to pure alkyl amines.

  • The Basic Amine (Domain C):

    • Structure: Primary, secondary, or heterocyclic amine.

    • Function: The primary driver of potency. In M2 channels, the ammonium species mimics the hydronium ion, interacting with His37 tetrads.

Synthetic Methodologies

Two primary routes are employed to synthesize adamantyl amino ketones, depending on the desired position of the amine relative to the carbonyl (


- vs. 

-amino ketones).
Validated Protocols
Protocol A: Synthesis of

-Amino Ketones (Mannich Reaction)

This route utilizes the high reactivity of 1-adamantyl methyl ketone.

  • Reagents: 1-Adamantyl methyl ketone (1 eq), Paraformaldehyde (1.2 eq), Secondary amine (HCl salt, 1.1 eq), Ethanol/HCl (catalytic).

  • Procedure:

    • Dissolve 1-adamantyl methyl ketone in absolute ethanol.

    • Add paraformaldehyde and the amine hydrochloride.

    • Reflux for 12–24 hours.

    • Purification: Precipitate the hydrochloride salt using diethyl ether.

  • Mechanism: Acid-catalyzed formation of an iminium ion from formaldehyde and the amine, followed by enol attack from the adamantyl ketone.

Protocol B: Synthesis of

-Amino Ketones (Bromination-Amination)

Used when a shorter linker is required.

  • Step 1 (Bromination): React 1-adamantyl methyl ketone with Bromine (

    
    ) in glacial acetic acid/HBr to yield 1-adamantyl bromomethyl ketone.
    
  • Step 2 (Amination): React the

    
    -bromo ketone with a primary or secondary amine in THF/DMF with 
    
    
    
    as a base.
  • Key Precaution:

    
    -Halo ketones are potent lachrymators and alkylating agents; handle with strict containment.
    
Synthetic Workflow Diagram

SynthesisWorkflow Start 1-Adamantane Carboxylic Acid AcidCl Acid Chloride Start->AcidCl SOCl2 Ketone 1-Adamantyl Methyl Ketone AcidCl->Ketone MeMgBr / CuCl Mannich Mannich Reaction (HCHO + HNR2) Ketone->Mannich Route A Bromine Bromination (Br2/HBr) Ketone->Bromine Route B BetaProd Beta-Amino Ketone (Target A) Mannich->BetaProd BromoKetone Alpha-Bromo Ketone Bromine->BromoKetone Amination Nucleophilic Substitution (HNR2) BromoKetone->Amination AlphaProd Alpha-Amino Ketone (Target B) Amination->AlphaProd

Figure 1: Divergent synthetic pathways for generating


- and 

-adamantyl amino ketones.

Structure-Activity Relationship (SAR) Analysis

The SAR of adamantyl amino ketones is defined by the balance between lipophilicity (LogP) and the basicity of the amine (pKa), modulated by the ketone linker.

The Linker Effect: Carbonyl vs. Alkyl

Comparison of Rimantadine (alkyl linker) with its keto-analogues reveals critical insights:

FeatureAlkyl Linker (Rimantadine)Keto-Linker (Amino Ketone)Mechanistic Impact
Electronic Neutral / Inductive donorElectron withdrawingKetone reduces electron density on the amine, lowering pKa (typically by 1-2 units).
H-Bonding Donor only (Amine)Donor (Amine) + Acceptor (C=O)The carbonyl oxygen can form H-bonds with channel residues (e.g., Ser31 in M2), potentially stabilizing binding in mutants.
Metabolism Hydroxylation on cageReduction to amino-alcoholThe ketone is a metabolic handle; it can be reduced to an alcohol, creating a chiral center and altering solubility.
SAR Logic Diagram

SAR_Logic Adamantane Adamantane Cage (Lipophilic Anchor) Linker Ketone Linker (C=O) Adamantane->Linker Attachment Steric Channel Blockade (Steric Occlusion) Adamantane->Steric Primary Mech Amine Amine Headgroup (Basic Center) Linker->Amine Distance (1-2 C) HBond H-Bond Acceptor (Ser31 Interaction) Linker->HBond Secondary Binding Electro pKa Modulation (Basicity Tuning) Linker->Electro Inductive Effect Amine->Electro Protonation Site

Figure 2: Mechanistic contributions of the adamantyl amino ketone pharmacophore domains.

Biological Targets & Activity[3]
Influenza A (M2 Proton Channel)[2][3][4][5]
  • Mechanism: The adamantane cage fits into the M2 tetramer pore. The amine coordinates with the His37 tetrad, mimicking the hydronium ion to block proton transport.

  • Ketone Impact: In wild-type (WT) M2, alkyl amines (amantadine) are potent. However, in mutants (e.g., S31N), the channel widens or polarity changes. The carbonyl group in amino ketones offers an alternative H-bond acceptor for the Asn31 amide side chain, potentially retaining potency where simple alkanes fail [1, 2].

  • Data Trend: Bulky secondary amines on the ketone scaffold often reduce activity due to steric clash within the pore, whereas primary or small cyclic amines (pyrrolidine) maintain activity.

NMDA Receptor (Neuroprotection)[2]
  • Mechanism: Uncompetitive, open-channel blockers. They bind the

    
     site inside the channel.
    
  • Ketone Impact: High lipophilicity correlates with CNS side effects. The ketone introduces polarity, lowering LogP slightly compared to pure alkyls. This can optimize the "dwell time" in the channel—blocking pathological Ca2+ influx while allowing physiological signaling (similar to Memantine) [3].

Experimental Validation Protocols

To validate the SAR of a new adamantyl amino ketone derivative, the following assays are standard.

Cytotoxicity & Antiviral Assay (MDCK Cells)
  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

  • Virus: Influenza A (H1N1, H3N2) and specific mutants (S31N).

  • Method: Plaque Reduction Assay.

    • Infect monolayers with virus (MOI 0.001).

    • Overlay with agarose containing serial dilutions of the test compound.

    • Incubate 48h, fix, and stain with crystal violet.

    • Metric:

      
       (concentration reducing plaque count by 50%).
      
  • Self-Validation: Always run Amantadine and Rimantadine as positive controls. If controls fail to show resistance in known resistant strains, the assay is invalid.

Computational Docking (In Silico Validation)
  • Software: AutoDock Vina or Glide.

  • Target: M2 Channel (PDB: 2RLF for WT, solid-state NMR structures for mutants).

  • Protocol:

    • Prepare ligand (energy minimization).

    • Define grid box around residues 27–41 (transmembrane region).

    • Critical Check: Verify if the carbonyl oxygen orients toward Ser31/Asn31 or backbone amides. This orientation confirms the "Ketone Effect."

References

  • Kolocouris, A., et al. (2023).[6] "A Study of the Activity of Adamantyl Amines against Mutant Influenza A M2 Channels." ChemMedChem.

  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews.

  • Zoidis, G., et al. (2021). "Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles." Chemistry of Heterocyclic Compounds.

  • Villhauer, E. B., et al. (2003). "1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor."[7] Journal of Medicinal Chemistry.

  • Roman, G. (2015).[8] "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry.

Sources

Methodological & Application

Synthesis procedure for 1-(1-Adamantyl)-2-(propylamino)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Robust Two-Step Synthesis of 1-(1-Adamantyl)-2-(propylamino)ethanone for Advanced Drug Discovery

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry and organic synthesis.

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 1-(1-Adamantyl)-2-(propylamino)ethanone, a valuable building block for novel therapeutics. The adamantane cage is a key lipophilic scaffold that can enhance the pharmacological profile of drug candidates, while the α-aminoketon moiety is a versatile precursor for a wide range of heterocyclic compounds. This guide details a reliable two-step synthetic route, starting from the commercially available 1-acetyladamantane. The procedure is designed for high reproducibility and scalability, with in-depth explanations of the underlying chemical principles and experimental choices to ensure success.

Introduction: The Significance of the Adamantyl Moiety

The adamantane scaffold has become a privileged structure in medicinal chemistry. Its unique cage-like, rigid, and highly lipophilic nature allows it to interact favorably with biological targets, often improving a compound's metabolic stability, oral bioavailability, and tissue distribution. Since the discovery of the antiviral activity of 1-adamantylamine in 1964, numerous adamantane-containing drugs have been developed for a range of diseases, including viral infections and neurological disorders like Parkinson's disease.[1] The incorporation of this bulky group can provide significant steric shielding, influencing ligand-receptor interactions in novel ways.[2]

α-Aminoketones are highly versatile synthetic intermediates, serving as precursors for a multitude of biologically active heterocycles, such as imidazoles and oxazoles.[2][3] The synthesis of 1-(1-Adamantyl)-2-(propylamino)ethanone combines these two important pharmacophores, creating a valuable synthon for the development of new chemical entities.

Overall Synthetic Strategy

The synthesis of the target compound is achieved through a robust and logical two-step process. This strategy first introduces a reactive handle adjacent to the ketone and then performs a nucleophilic substitution to install the desired amine.

  • α-Bromination: The synthesis begins with the selective α-bromination of commercially available 1-acetyladamantane. This reaction introduces a bromine atom at the position alpha to the carbonyl group, creating a highly reactive electrophilic center.[2]

  • Nucleophilic Substitution: The resulting 1-(Adamantan-1-yl)-2-bromoethanone is then treated with propylamine. The amine acts as a nucleophile, displacing the bromide ion to form the final product, 1-(1-Adamantyl)-2-(propylamino)ethanone.[2]

Detailed Experimental Protocols

Part A: Synthesis of 1-(Adamantan-1-yl)-2-bromoethanone (Intermediate 1)

This protocol is adapted from established procedures for the α-bromination of ketones.[2] The reaction involves the electrophilic attack of bromine on the enol or enolate form of 1-acetyladamantane.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMolesEq.
1-Acetyladamantane178.2810.0 g0.05611.0
Bromine (Br₂)159.812.88 mL (8.97 g)0.05611.0
Methanol (Dry)32.04100 mL--

Instrumentation:

  • Three-neck round-bottomed flask (250 mL)

  • Magnetic stirrer and stir bar

  • Schlenk line for inert atmosphere

  • Ice/salt bath

  • Syringe for liquid addition

Step-by-Step Protocol:

  • Setup: To a 250 mL three-neck round-bottomed flask equipped with a magnetic stir bar, add 1-acetyladamantane (10.0 g, 0.0561 mol).

  • Dissolution & Inerting: Add 100 mL of dry methanol. Place the flask under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line.

  • Cooling: Cool the stirred solution to -10 °C using an ice/salt bath. It is critical to maintain a low temperature to control the reaction rate and prevent side reactions, such as polybromination.[2][4]

  • Bromine Addition: Using a syringe, rapidly inject bromine (2.88 mL, 0.0561 mol) into the cooled, stirring solution.

  • Reaction: Allow the reaction to stir for 2 hours. Carefully monitor the temperature, ensuring it does not rise above 10 °C.[2]

  • Work-up: After 2 hours, quench the reaction by pouring the mixture into 200 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium thiosulfate solution (to remove unreacted bromine), water, and finally brine.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 1-(Adamantan-1-yl)-2-bromoethanone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white solid.

Part B: Synthesis of 1-(1-Adamantyl)-2-(propylamino)ethanone (Target Compound)

This procedure involves the nucleophilic substitution of the α-bromo ketone with propylamine. Using an excess of the amine is crucial as it serves both as the nucleophile and as a base to neutralize the HBr generated during the reaction.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMolesEq.
1-(Adamantan-1-yl)-2-bromoethanone257.172.8 g0.01091.0
Propylamine59.112.68 mL (1.93 g)0.03273.0
Ethyl Acetate88.1150 mL--

Instrumentation:

  • Three-neck round-bottomed flask (250 mL) with stir bar

  • Schlenk line for inert atmosphere

  • Dry ice/isopropanol bath

  • Pressure-equalizing addition funnel

Step-by-Step Protocol:

  • Setup: To a 250 mL three-neck round-bottomed flask, add propylamine (2.68 mL, 0.0327 mol) and 50 mL of ethyl acetate.

  • Cooling: Cool the solution to -78 °C using a dry ice/isopropanol bath and place it under an inert atmosphere.[2] This low temperature controls the exothermicity of the reaction.

  • Substrate Addition: Separately, dissolve 1-(Adamantan-1-yl)-2-bromoethanone (2.8 g, 0.0109 mol) in ~20 mL of ethyl acetate. Add this solution to a pressure-equalizing addition funnel and attach it to the reaction flask.

  • Reaction: Add the bromo-ketone solution dropwise to the cold, stirred propylamine solution over 30 minutes. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Add 50 mL of deionized water to the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the final product, 1-(1-Adamantyl)-2-(propylamino)ethanone.

Visualization of Workflow and Chemistry

Overall Synthetic Scheme

The two-step synthesis transforms a readily available starting material into the target α-aminoketone.

Synthetic Scheme Start 1-Acetyladamantane Intermediate 1-(Adamantan-1-yl)-2-bromoethanone Start->Intermediate  Step A:  Br₂, MeOH  -10 °C to 10 °C Final 1-(1-Adamantyl)-2-(propylamino)ethanone Intermediate->Final  Step B:  Propylamine (3 eq.)  Ethyl Acetate, -78 °C to RT

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Workflow

This diagram outlines the logical flow of the entire synthesis from starting materials to the purified final product.

Experimental Workflow cluster_stepA Step A: Bromination cluster_stepB Step B: Amination A1 Dissolve 1-Acetyladamantane in Dry Methanol A2 Cool to -10 °C A1->A2 A3 Add Bromine A2->A3 A4 React for 2h A3->A4 A5 Aqueous Work-up & Extraction A4->A5 A6 Purify Intermediate 1 A5->A6 B3 Add Intermediate 1 (in EtOAc) Dropwise A6->B3 B1 Dissolve Propylamine in Ethyl Acetate B2 Cool to -78 °C B1->B2 B2->B3 B4 Warm to RT & Stir B3->B4 B5 Aqueous Work-up & Extraction B4->B5 B6 Purify Final Product (Chromatography) B5->B6

Caption: Step-by-step workflow for the two-part synthesis.

References

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC. (2023, January 23).
  • Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. (2006).
  • Synthesis of α-amino ketones, aldehydes and deriv
  • Synthetic Access to Aromatic α-Haloketones. (2022, June 2). MDPI.

Sources

Application Notes & Protocols: Synthesis of Adamantyl Amino Ethanones from 1-Acetyladamantane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Adamantane Scaffold

The adamantane moiety, a rigid, highly symmetrical, and lipophilic tricyclic hydrocarbon, has become a privileged scaffold in modern medicinal chemistry.[1][2] Its unique three-dimensional structure and favorable physicochemical properties can enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, often by increasing lipophilicity to improve penetration of the blood-brain barrier.[1][2] Several clinically successful drugs, including the antiviral Amantadine, the Alzheimer's treatment Memantine, and the anti-diabetic Vildagliptin, feature the adamantane core, highlighting its therapeutic significance.[1][3][4][5]

Adamantyl amino ethanones are versatile synthetic intermediates that serve as crucial building blocks for more complex, biologically active molecules.[6][7][8] Their structure combines the bulky adamantane group with a reactive amino ketone functionality, making them ideal precursors for developing novel therapeutics, from enzyme inhibitors to bioinspired chelating ligands.[3][9]

This document provides a detailed guide for the synthesis of adamantyl amino ethanones starting from the commercially available 1-acetyladamantane. We will explore two primary, robust synthetic pathways, offering detailed, step-by-step protocols and explaining the chemical principles behind the experimental choices.

Overview of Synthetic Strategies

Two principal and effective routes have been established for the preparation of adamantyl amino ethanones from 1-acetyladamantane. The choice between these pathways may depend on the availability of reagents, the desired substitution pattern on the amine, and scale-up considerations.

  • Pathway A: α-Halogenation followed by Nucleophilic Substitution. This is a highly reliable two-step sequence. The first step involves the selective halogenation (typically bromination) of the α-carbon of 1-acetyladamantane. The resulting α-haloketone is a potent electrophile, which is then readily substituted by a primary or secondary amine in the second step to yield the target amino ethanone.[9]

  • Pathway B: The Mannich Reaction. This elegant one-pot, three-component condensation reaction directly combines the ketone (1-acetyladamantane), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine.[10] This pathway is highly atom-economical and can be advantageous for constructing β-amino ketones in a single synthetic operation.[11]

G cluster_A Pathway A: Two-Step Synthesis cluster_B Pathway B: One-Pot Synthesis start 1-Acetyladamantane alpha_halo 1-(Adamantan-1-yl)-2-bromoethanone (α-Haloketone Intermediate) start->alpha_halo α-Halogenation (e.g., Br₂, MeOH) end_product_mannich Adamantyl Amino Ethanone start->end_product_mannich Mannich Reaction (Acid Catalyst) end_product Adamantyl Amino Ethanone alpha_halo->end_product Nucleophilic Substitution (R¹R²NH) mannich_reagents Formaldehyde (CH₂O) + Amine (R¹R²NH)

Diagram 1: High-level overview of the two primary synthetic pathways.

Pathway A: α-Halogenation and Nucleophilic Substitution

This pathway offers excellent control and is generally applicable to a wide variety of amines.

Step 1: Synthesis of 1-(Adamantan-1-yl)-2-bromoethanone

Mechanism Insight: The synthesis of α-haloketones from their ketone precursors is a cornerstone of organic synthesis.[12][13] The reaction proceeds via an enol or enolate intermediate. Under the acidic conditions described here, the ketone carbonyl is first protonated, facilitating tautomerization to the enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic bromine source (Br₂) to form the α-bromoketone and HBr. The reaction is performed at low temperatures to control reactivity and minimize side reactions.

Protocol: α-Bromination of 1-Acetyladamantane [9]

  • Preparation: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 1-acetyladamantane (10.0 g, 56.1 mmol).

  • Dissolution: Add 100 mL of dry methanol and place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the stirred solution to -10 °C using an ice/salt bath.

  • Reagent Addition: Using a syringe, rapidly inject bromine (2.88 mL, 56.1 mmol, 1.0 eq.) into the cold, stirred solution. A color change from reddish-brown to yellow or colorless is typically observed upon completion.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot indicates reaction completion (usually within 1-2 hours).

  • Quenching: Once the reaction is complete, carefully quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the solution is colorless.

  • Workup: Transfer the mixture to a separatory funnel and add 100 mL of deionized water and 100 mL of ethyl acetate. Shake and separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

  • Purification: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: The crude 1-(adamantan-1-yl)-2-bromoethanone can be purified by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture to yield a white crystalline solid.

ParameterConditionExpected Outcome
Temperature -10 °C to 0 °CControlled reaction, minimizes byproducts
Stoichiometry 1:1 (Ketone:Bromine)Efficient conversion
Solvent Dry MethanolGood solubility for starting material
Typical Yield 85-95%High efficiency
Step 2: Synthesis of Adamantyl Amino Ethanone

Mechanism Insight: This step is a classic SN2 (bimolecular nucleophilic substitution) reaction. The amine, acting as a nucleophile, attacks the electrophilic α-carbon, displacing the bromide leaving group. Two equivalents of the amine are often used: one to act as the nucleophile and the second to act as a base, neutralizing the hydrogen bromide (HBr) formed during the reaction. Alternatively, one equivalent of the amine can be used with an external, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

Protocol: Nucleophilic Substitution with Isopropylamine [9]

  • Preparation: To a 250 mL three-neck round-bottomed flask equipped with a stir bar, reflux condenser, and an inert atmosphere inlet, add isopropylamine (2.8 mL, 32.6 mmol, 3.0 eq.) and 50 mL of ethyl acetate.

  • Cooling: Cool the solution to -78 °C using a dry ice/isopropanol bath.

  • Substrate Addition: In a separate flask, dissolve 1-(adamantan-1-yl)-2-bromoethanone (2.8 g, 10.9 mmol, 1.0 eq.) in 30 mL of ethyl acetate. Transfer this solution to a pressure-equalizing addition funnel and add it dropwise to the cold isopropylamine solution over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Monitoring: Monitor the reaction progress by TLC until the α-bromoketone starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture in an ice bath and slowly add 50 mL of 1 M HCl to quench the reaction. Transfer to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure adamantyl amino ethanone.

G cluster_prep Preparation cluster_react1 Step 1: Bromination cluster_workup1 Workup & Purification cluster_react2 Step 2: Amination cluster_workup2 Final Workup & Purification prep1 Dissolve 1-Acetyladamantane in dry MeOH prep2 Cool to -10 °C prep1->prep2 react1 Add Br₂ (1 eq.) prep2->react1 monitor1 Monitor by TLC react1->monitor1 quench1 Quench with Na₂S₂O₃ monitor1->quench1 workup1 Extract with EtOAc quench1->workup1 purify1 Recrystallize workup1->purify1 product1 α-Bromoketone purify1->product1 react2 Add α-Bromoketone to Amine in EtOAc at -78 °C product1->react2 monitor2 Warm to RT, stir overnight react2->monitor2 quench2 Quench with 1M HCl monitor2->quench2 workup2 Extract & Wash quench2->workup2 purify2 Column Chromatography workup2->purify2 product2 Adamantyl Amino Ethanone purify2->product2

Diagram 2: Experimental workflow for the α-halogenation and substitution pathway.

Pathway B: The Mannich Reaction

This pathway is an excellent example of a convergent, multicomponent reaction that builds complexity rapidly.

Mechanism Insight: The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[10] The reaction proceeds in three key stages under acidic conditions:

  • Iminium Ion Formation: The amine attacks the protonated carbonyl of formaldehyde, followed by dehydration to form a highly electrophilic iminium ion.

  • Enolization: 1-Acetyladamantane tautomerizes to its more nucleophilic enol form.

  • Nucleophilic Attack: The enol attacks the iminium ion, forming a new carbon-carbon bond. Subsequent deprotonation yields the final β-amino ketone, known as a Mannich base.[11]

G cluster_1 Iminium Ion Formation cluster_2 Enolization & C-C Bond Formation amine R₂NH protonated_formaldehyde CH₂=O⁺H amine->protonated_formaldehyde + H⁺ formaldehyde CH₂O amino_alcohol R₂N-CH₂-OH protonated_formaldehyde->amino_alcohol protonated_amino_alcohol R₂N-CH₂-O⁺H₂ amino_alcohol->protonated_amino_alcohol + H⁺ iminium [R₂N=CH₂]⁺ Iminium Ion protonated_amino_alcohol->iminium - H₂O final_product β-Amino Ketone (Mannich Base) iminium->final_product - H⁺ ketone 1-Acetyladamantane (Keto Form) enol Adamantyl Enol ketone->enol Tautomerization enol->iminium Nucleophilic Attack

Diagram 3: Simplified mechanism of the acid-catalyzed Mannich reaction.

Protocol: One-Pot Mannich Reaction

  • Preparation: In a 100 mL round-bottomed flask, combine 1-acetyladamantane (5.0 g, 28.0 mmol), dimethylamine hydrochloride (2.5 g, 30.7 mmol, 1.1 eq.), and paraformaldehyde (1.0 g, 33.3 mmol, 1.2 eq.).

  • Solvent and Catalyst: Add 50 mL of absolute ethanol followed by 2-3 drops of concentrated hydrochloric acid (HCl) to act as a catalyst.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • Cooling and Concentration: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure.

  • Workup: Dissolve the resulting residue in 50 mL of deionized water. Make the solution basic (pH ~10-11) by the careful, dropwise addition of a cold 2 M sodium hydroxide (NaOH) solution. This will precipitate the free base of the product.

  • Extraction: Extract the aqueous mixture three times with 50 mL portions of diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Mannich base. Further purification can be achieved by column chromatography or by converting the base to its hydrochloride salt and recrystallizing.

ParameterConditionRationale
Reagents Ketone, Amine Salt, ParaformaldehydeStandard components for Mannich reaction
Catalyst Concentrated HCl (catalytic)Facilitates iminium ion formation and enolization
Temperature Reflux (Ethanol)Provides sufficient energy to overcome activation barriers
Typical Yield 60-80%Good for a one-pot, three-component reaction

Conclusion

The synthesis of adamantyl amino ethanones from 1-acetyladamantane is a critical process for accessing valuable scaffolds in drug discovery. Both the two-step α-halogenation/substitution pathway and the one-pot Mannich reaction are robust and reliable methods. The two-step method offers broad substrate scope for various amines and generally high yields, while the Mannich reaction provides a more atom-economical and convergent route. The protocols detailed herein provide researchers with a solid foundation for producing these important chemical intermediates, paving the way for the development of next-generation adamantane-based therapeutics.

References

  • Vícha, J., Nečas, M., & Potáček, M. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications, 71(5), 709–722. [Link]

  • Request PDF. (2025, August 9). Synthesis of 1-acetyladamantane by reaction of 1-bromoadamantane with vinyl acetate and ethylidene diacetate catalyzed by Mn 2 (CO) 10. ResearchGate. [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved February 15, 2026, from [Link]

  • Pham, V. H., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Organic Preparations and Procedures International, 52(1), 77-80. [Link]

  • Request PDF. (2025, August 7). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. ResearchGate. [Link]

  • Al-Zaydi, K. M. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. [Link]

  • Hanna, B. R., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1557. [Link]

  • Google Patents. (n.d.). Process for preparing alpha-halo-ketones.
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  • Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method for 1-adamantane bromide.
  • Zefirova, O. N., & Nurieva, E. V. (2020). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 14(3), 249-266. [Link]

  • Fernandes, P. O., & Caggiano, L. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-adamantane derivatives.
  • International Journal of Pharmaceutical Sciences and Research. (2021, February 18). A simple method for synthesis of amantadine hydrochloride. [Link]

  • D’Souza, D. M., & Müller, T. J. (2007). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Indian Journal of Chemistry, 46B, 541-553. [Link]

  • ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]

  • Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. Retrieved February 15, 2026, from [Link]

  • Rostami, A., et al. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Journal of the Iranian Chemical Society, 20, 2649-2670. [Link]

  • Czarnecka, K., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2024. [Link]

  • Wei, Y., et al. (2021). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Communications, 57(59), 7249-7252. [Link]

  • Leśniak, S., et al. (2019). Enantioselective Mannich Reaction Promoted by Chiral Phosphinoyl-Aziridines. Molecules, 24(20), 3659. [Link]

  • Gonzalez-Sabín, J., Gotor, V., & Rebolledo, F. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(20), 2158-2171. [Link]

  • Doubtnut. (2021, November 7). The product formed by the reaction of acetamide with bromine in presence of NaOH is. [Link]

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  • Butin, A. V., et al. (2020). Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride. Organic & Biomolecular Chemistry, 18(3), 449-457. [Link]

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Application Notes and Protocols for In Vivo Metabolic Stability Assays of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adamantane Scaffold in Modern Drug Discovery

Adamantane, a rigid, tricyclic hydrocarbon, represents a uniquely privileged scaffold in medicinal chemistry.[1][2][3] Its diamondoid structure imparts a combination of high lipophilicity, metabolic stability, and a three-dimensional architecture that has been successfully leveraged to enhance the therapeutic profiles of numerous drugs.[4][5] From the early antiviral agent amantadine to the more recent Alzheimer's treatment memantine and antidiabetic agents like saxagliptin, the adamantane moiety has proven instrumental in optimizing drug-target interactions and improving pharmacokinetic properties.[1][3]

The inherent stability of the adamantane cage can protect adjacent functional groups from enzymatic degradation, often leading to a longer biological half-life.[2][6] However, this stability is not absolute. The in vivo environment presents a complex array of metabolic enzymes, primarily from the cytochrome P450 (CYP) superfamily, that can hydroxylate the adamantane core, leading to the formation of active or inactive metabolites.[7][8][9][10] Therefore, a thorough understanding of the in vivo metabolic fate of adamantane derivatives is a critical step in the drug development pipeline, ensuring both safety and efficacy.[11][12]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vivo metabolic stability assays for adamantane-containing drug candidates. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the interpretation of the generated data.

Part 1: The Rationale Behind In Vivo Metabolic Stability Assessment

While in vitro assays using liver microsomes or hepatocytes are invaluable for initial screening, they may not fully recapitulate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a whole organism.[13][14][15][16] In vivo studies are essential to:

  • Identify Major Metabolites: Determine the primary metabolic pathways and identify the chemical structures of metabolites formed in a living system. This is crucial as metabolites can have their own pharmacological or toxicological profiles.

  • Determine Pharmacokinetic Parameters: Calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability. These parameters are vital for defining dosing regimens in subsequent clinical trials.[11]

  • Bridge the In Vitro-In Vivo Gap: Correlate data from early in vitro assays with the in vivo reality, refining predictive models for future drug candidates.[15]

  • Fulfill Regulatory Requirements: Regulatory agencies like the FDA and EMA require comprehensive in vivo metabolism data as part of the Investigational New Drug (IND) and New Drug Application (NDA) submissions.[17][18][19][20]

The unique lipophilicity of many adamantane derivatives can present specific challenges, such as potential for tissue accumulation and the need for specialized formulation and analytical approaches.[5][21][22] This guide will address these specific considerations.

Part 2: Experimental Design & Protocols

A well-designed in vivo metabolic stability study is a multi-faceted process. The following sections outline the critical steps and considerations.

Animal Model Selection

The choice of animal model is a critical decision that can significantly impact the translatability of the results to humans.

  • Rodents (Rats, Mice): Commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.[11][12] Rats are often preferred for their larger blood volume, which facilitates serial sampling.

  • Non-Rodents (Dogs, Monkeys): Utilized in later-stage preclinical development as their metabolic profiles can be more predictive of human metabolism for certain drug classes.[11][12]

Causality: The selection should be guided by in vitro cross-species metabolism data. The species that demonstrates a metabolic profile most similar to human in vitro systems (e.g., human liver microsomes or hepatocytes) is generally the most appropriate choice for in vivo studies.[13] For highly lipophilic compounds like many adamantane derivatives, it is also important to consider species with similar lipid metabolism and distribution patterns.[23]

Dosing Formulation and Administration

The high lipophilicity of many adamantane derivatives can make formulation for in vivo administration challenging.

  • Vehicle Selection: A common approach is to use a mixture of solvents and solubilizing agents. A typical vehicle might consist of DMSO, PEG400, and saline. It is crucial to conduct a vehicle tolerability study to ensure the chosen formulation does not cause adverse effects in the animals.

  • Route of Administration:

    • Intravenous (IV): Provides immediate and complete bioavailability, serving as a baseline for determining absolute bioavailability from other routes.

    • Oral (PO): Most common intended route for human administration. Assesses oral absorption and first-pass metabolism.

    • Intraperitoneal (IP): Often used in rodents as an alternative to IV, though absorption can be more variable.

Protocol: Preparation of an Oral Dosing Solution

  • Weigh the adamantane derivative accurately.

  • Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Add a co-solvent such as PEG400 and vortex to ensure complete dissolution.

  • Slowly add saline or water to the desired final concentration while continuously vortexing to prevent precipitation.

  • Visually inspect the final solution for any precipitates. The final concentration of organic solvents should be kept to a minimum and be within established toxicological limits.

Sample Collection

A well-defined sampling schedule is critical for accurately capturing the pharmacokinetic profile of the compound.

  • Biological Matrices:

    • Blood/Plasma: The primary matrix for determining pharmacokinetic parameters. Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to obtain plasma.

    • Urine and Feces: Collected to assess the routes and extent of excretion of the parent drug and its metabolites. Metabolism cages are used for this purpose.

  • Sampling Time Points: A typical schedule for a single-dose study might include pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. The duration of sampling should be sufficient to capture at least 80% of the AUC (Area Under the Curve) and extend for at least three to five half-lives of the drug.

Workflow for In Vivo Metabolic Stability Assay

G cluster_0 Pre-Study cluster_1 In-Life Phase cluster_2 Bioanalysis cluster_3 Data Analysis Formulation Dosing Formulation (Consider Lipophilicity) Dosing Drug Administration (IV, PO) Formulation->Dosing AnimalModel Animal Model Selection (Cross-species in vitro data) AnimalModel->Formulation Sampling Sample Collection (Blood, Urine, Feces) Dosing->Sampling Extraction Sample Preparation (LLE, SPE, PP) Sampling->Extraction LCMS LC-MS/MS Analysis (Quantification & Met ID) Extraction->LCMS PK Pharmacokinetic Analysis (t½, CL, AUC) LCMS->PK Metabolite Metabolite Profiling LCMS->Metabolite Report Final Report PK->Report Metabolite->Report

Caption: Workflow for an in vivo metabolic stability study.

Part 3: Bioanalytical Methodology

Accurate and precise quantification of the adamantane derivative and its metabolites in complex biological matrices is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[24][25][26][27]

Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the biological matrix while removing interfering substances.

  • Protein Precipitation (PP): A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. While fast, it may not be sufficient to remove all matrix interferences.

  • Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent. The analytes partition into the organic layer, which is then separated and evaporated. LLE provides a cleaner extract than PP.[27]

  • Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent. The analytes are retained on the sorbent, washed, and then eluted with a small volume of solvent. SPE offers the cleanest extracts and is highly suitable for complex matrices.

Protocol: Plasma Sample Preparation using LLE

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of internal standard solution (a stable isotope-labeled analog of the drug is preferred).[24]

  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to facilitate the extraction of basic adamantane amines.

  • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5-10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography: Reversed-phase chromatography using a C18 column is typically employed. A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid) is common.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.[26] This provides high selectivity and sensitivity. For metabolite identification, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is invaluable.

Metabolic Pathways of Adamantane Derivatives

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Adamantane Derivative Hydroxylation Hydroxylated Metabolite (on Adamantane Core) Parent->Hydroxylation Oxidation Dealkylation Dealkylated Metabolite (if applicable) Parent->Dealkylation Glucuronidation Glucuronide Conjugate Hydroxylation->Glucuronidation Conjugation Excretion Excretion (Urine/Feces) Hydroxylation->Excretion Dealkylation->Excretion Glucuronidation->Excretion

Sources

Formulation of Lipophilic Adamantane Drugs for Animal Studies: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adamantane Challenge in Preclinical Development

Adamantane derivatives represent a fascinating class of compounds with a broad spectrum of therapeutic potential, including antiviral and neurological applications.[1] Their unique cage-like, lipophilic structure, however, presents a significant hurdle in preclinical development: poor aqueous solubility.[2] This inherent lipophilicity complicates formulation, leading to challenges in achieving adequate drug exposure in animal models, which is critical for evaluating pharmacokinetics (PK), pharmacodynamics (PD), and toxicology.[3][4] Consequently, researchers often face erratic and low bioavailability, hindering the translation of promising compounds from the bench to the clinic.[4][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of effective formulation strategies for lipophilic adamantane drugs intended for animal studies. Moving beyond a simple recitation of protocols, this document delves into the rationale behind formulation choices, offering a self-validating framework for developing robust and reproducible drug delivery systems. We will explore key techniques, provide step-by-step protocols, and offer insights into the selection of appropriate animal models for these challenging compounds.

The Core Problem: Overcoming Poor Aqueous Solubility

The fundamental challenge with lipophilic adamantane derivatives is their resistance to dissolving in aqueous environments, such as the gastrointestinal fluids of animal models.[2] For a drug to be absorbed orally, it must first be in a dissolved state at the site of absorption.[3] Poor solubility is a primary reason why many promising new chemical entities fail to advance to the market.[6][7] Therefore, the primary goal of formulation development for these compounds is to enhance their solubility and dissolution rate.[8]

Several techniques have been developed to address this issue, broadly categorized into physical and chemical modifications.[6] For the scope of this guide, we will focus on practical, widely applicable formulation strategies that have demonstrated success in preclinical settings. These include:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations utilize lipids, surfactants, and co-solvents to solubilize the lipophilic drug.[9][10][11]

  • Nanosuspensions: This technique involves reducing the drug particle size to the sub-micron range, thereby increasing the surface area for dissolution.[12][13]

  • Cyclodextrin Complexation: This approach uses cyclic oligosaccharides to form inclusion complexes with the drug, effectively "hiding" the lipophilic portion and increasing its apparent water solubility.[14][15]

The choice of formulation strategy depends on several factors, including the physicochemical properties of the adamantane derivative (e.g., logP, melting point), the desired route of administration, and the intended animal species.

Formulation Strategies and Protocols

This section provides detailed protocols for three key formulation strategies. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific adamantane compounds.

Lipid-Based Drug Delivery Systems (LBDDS): Self-Emulsifying Drug Delivery Systems (SEDDS)

LBDDS are a powerful tool for enhancing the oral bioavailability of poorly water-soluble drugs.[10][11][16] Among these, Self-Emulsifying Drug Delivery Systems (SEDDS) are particularly attractive for preclinical studies due to their ability to spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug dissolution and absorption.[17][18]

Mechanism of Action: SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents, which emulsify upon gentle agitation in an aqueous medium.[18] The adamantane drug is dissolved in this lipidic pre-concentrate. Upon oral administration, the formulation mixes with gastrointestinal fluids, forming a micro- or nano-emulsion that presents the drug in a solubilized state with a large surface area for absorption.[4][10]

Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a liquid SEDDS of a lipophilic adamantane drug for oral gavage in rodents.

Materials:

  • Lipophilic Adamantane Drug

  • Oil (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90)

  • Surfactant (e.g., Kolliphor® RH 40, Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Water bath

Step-by-Step Methodology:

  • Excipient Screening (Solubility Studies):

    • Accurately weigh an excess amount of the adamantane drug into separate vials containing a fixed volume (e.g., 1 mL) of various oils, surfactants, and co-solvents.

    • Tightly cap the vials and place them in a shaking water bath at a controlled temperature (e.g., 37°C) for 48-72 hours to reach equilibrium.

    • After equilibration, centrifuge the samples to separate the undissolved drug.

    • Carefully collect the supernatant and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV).

    • Rationale: This step is crucial for selecting excipients that can effectively solubilize the drug, which is a prerequisite for a stable and effective SEDDS formulation.[19]

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Based on the solubility data, select the most suitable oil, surfactant, and co-surfactant.

    • Prepare mixtures of the surfactant and co-surfactant (S/CoS mix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

    • For each S/CoS mix ratio, prepare a series of formulations by mixing the oil and the S/CoS mix at varying weight ratios (e.g., from 9:1 to 1:9).

    • To each of these mixtures, add a small, fixed amount of water (e.g., 100 µL) and vortex to observe the emulsification process.

    • Plot the results on a pseudo-ternary phase diagram to identify the region that forms a clear, stable microemulsion.[20]

    • Rationale: The phase diagram visually maps the self-emulsification region, allowing for the selection of an optimal ratio of components that will reliably form a stable emulsion in vivo.[20]

  • Preparation of the Drug-Loaded SEDDS:

    • Select an optimized ratio of oil, surfactant, and co-surfactant from the self-emulsification region of the phase diagram.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Add the pre-weighed adamantane drug to the excipient mixture.

    • Gently heat the mixture in a water bath (e.g., 40-50°C) and stir with a magnetic stirrer until the drug is completely dissolved and a clear, homogenous solution is obtained.

    • Rationale: Ensuring the drug is fully dissolved in the pre-concentrate is critical for preventing precipitation upon administration and achieving consistent dosing.

  • Characterization of the SEDDS:

    • Visual Assessment: Dilute a small amount of the SEDDS formulation with water and observe the spontaneity of emulsification and the clarity of the resulting emulsion.

    • Droplet Size Analysis: Use dynamic light scattering (DLS) to measure the globule size and polydispersity index (PDI) of the emulsion formed upon dilution. A smaller droplet size generally correlates with better absorption.[11]

    • Thermodynamic Stability Studies: Subject the formulation to centrifugation and multiple freeze-thaw cycles to assess its physical stability and resistance to phase separation or drug precipitation.

Data Presentation: Example Excipient Solubility Screening

Excipient CategoryExcipient NameSolubility (mg/mL)
OilLabrafac™ Lipophile WL 134925.4 ± 1.2
Capryol™ 9018.7 ± 0.9
SurfactantKolliphor® RH 40150.2 ± 5.6
Tween® 80125.8 ± 4.3
Co-surfactantTranscutol® HP210.5 ± 8.1
PEG 400180.3 ± 6.5

Note: The above data is illustrative. Actual solubility will vary depending on the specific adamantane derivative.

Visualization: SEDDS Formulation Workflow

Caption: Workflow for SEDDS formulation development.

Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[13] This approach is particularly useful for compounds that have poor solubility in both aqueous and lipidic media.[12]

Mechanism of Action: By reducing the particle size to the nanometer range (typically 200-600 nm), the surface area of the drug is significantly increased.[6] According to the Noyes-Whitney equation, this increased surface area leads to a higher dissolution velocity, which can improve the rate and extent of drug absorption.[21]

Protocol: Preparation of a Nanosuspension by Wet Media Milling

Objective: To prepare a stable nanosuspension of a lipophilic adamantane drug for oral or parenteral administration in animal studies.

Materials:

  • Lipophilic Adamantane Drug

  • Stabilizer(s) (e.g., Pluronic® F68, Poloxamer 188, Tween® 80, Hydroxypropyl cellulose)

  • Milling media (e.g., Yttrium-stabilized zirconium oxide beads, 0.3-0.8 mm diameter)

  • Milling chamber/vessel

  • High-energy planetary ball mill or a dedicated bead mill

  • Purified water

  • Particle size analyzer (DLS)

Step-by-Step Methodology:

  • Stabilizer Screening:

    • Prepare aqueous solutions of different stabilizers at various concentrations.

    • Disperse the adamantane drug in each stabilizer solution to form a coarse suspension.

    • Observe the suspensions for signs of aggregation or settling over a period of 24 hours.

    • Rationale: The choice of stabilizer is critical to prevent the aggregation of the nanoparticles due to their high surface energy.[13] An effective stabilizer will adsorb onto the drug particle surface, providing a steric or electrostatic barrier.[22]

  • Wet Milling Process:

    • Prepare a pre-suspension by dispersing the adamantane drug in the selected stabilizer solution.

    • Transfer the pre-suspension into the milling chamber containing the milling media. The chamber should be filled to an appropriate level to ensure efficient milling.

    • Mill the suspension at a high speed (e.g., 500 rpm) for a predetermined duration. The milling is often performed in cycles (e.g., 5 minutes of milling followed by a 5-minute break) to prevent excessive heat generation.[23]

    • Rationale: The high-energy impact of the milling beads breaks down the coarse drug particles into nanoparticles.[24] Wet milling is preferred over dry milling as it prevents particle agglomeration and reduces the risk of contamination.[25]

  • Separation of Nanosuspension:

    • After milling, separate the nanosuspension from the milling media. This can be done by decantation or by using a sieve with a mesh size larger than the milling beads but smaller than the nanoparticles.

  • Characterization of the Nanosuspension:

    • Particle Size and Zeta Potential: Measure the mean particle size, polydispersity index (PDI), and zeta potential using DLS. A narrow PDI indicates a uniform particle size distribution. The zeta potential provides an indication of the stability of the suspension; a value greater than |30| mV is generally considered stable.[26]

    • Morphology: Use scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to visualize the shape and morphology of the nanoparticles.[27]

    • Crystallinity: Perform X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to assess the crystalline state of the drug particles. The milling process can sometimes induce amorphization, which can further enhance solubility.[27]

    • Dissolution Rate: Compare the in vitro dissolution rate of the nanosuspension to that of the un-milled drug powder.

Data Presentation: Example Nanosuspension Characterization

FormulationStabilizerMean Particle Size (nm)PDIZeta Potential (mV)
NS-1Pluronic® F68285 ± 150.21 ± 0.02-25.3 ± 1.8
NS-2Tween® 80350 ± 200.28 ± 0.03-32.1 ± 2.1

Note: The above data is illustrative. The optimal formulation will depend on the specific adamantane derivative and process parameters.

Visualization: Nanosuspension Preparation Workflow

Caption: Workflow for nanosuspension preparation by wet media milling.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[28] They can encapsulate lipophilic drug molecules, like adamantane derivatives, to form inclusion complexes.[14]

Mechanism of Action: The formation of an inclusion complex increases the apparent water solubility of the lipophilic drug by masking its hydrophobic nature.[15] This enhanced solubility can lead to improved dissolution and bioavailability.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in parenteral formulations due to its high water solubility and favorable safety profile.[29]

Protocol: Preparation of an Adamantane-Cyclodextrin Inclusion Complex

Objective: To prepare a solution of a lipophilic adamantane drug complexed with cyclodextrin for parenteral or oral administration.

Materials:

  • Lipophilic Adamantane Drug

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)

  • Purified water or a suitable buffer (e.g., phosphate-buffered saline)

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Freeze-dryer (optional, for solid complex)

  • Analytical instrumentation for complexation characterization (e.g., UV-Vis spectrophotometer, NMR, DSC)

Step-by-Step Methodology:

  • Phase Solubility Studies:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.

    • Add an excess amount of the adamantane drug to each solution.

    • Shake the mixtures at a constant temperature until equilibrium is reached (24-48 hours).

    • Filter the samples and analyze the concentration of the dissolved drug.

    • Plot the drug solubility as a function of HP-β-CD concentration. A linear increase in solubility (AL-type phase diagram) is indicative of the formation of a 1:1 inclusion complex.

    • Rationale: This study determines the stoichiometry of the complex and the binding constant, providing a quantitative measure of the solubilizing efficiency of the cyclodextrin.

  • Preparation of the Inclusion Complex (Kneading Method):

    • Prepare a paste by adding a small amount of water to a physical mixture of the adamantane drug and HP-β-CD (at a predetermined molar ratio, e.g., 1:1).

    • Knead the paste thoroughly for a specified time (e.g., 30-60 minutes).

    • Dry the resulting product in an oven at a controlled temperature or by freeze-drying.

    • Rationale: The kneading method facilitates the interaction between the drug and cyclodextrin, promoting the formation of the inclusion complex.

  • Preparation of the Dosing Solution:

    • Dissolve the prepared solid inclusion complex or the required amounts of drug and HP-β-CD directly in the desired vehicle (e.g., water for injection, saline) with continuous stirring until a clear solution is obtained. Gentle heating may be applied if necessary.

  • Characterization of the Inclusion Complex:

    • Confirmation of Complexation: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), or X-ray Powder Diffraction (XRPD) to confirm the formation of the inclusion complex. For example, in NMR, shifts in the proton signals of the drug and the cyclodextrin cavity are indicative of complexation.

    • Solubility and Dissolution: Determine the aqueous solubility of the complex and compare it to the free drug. Measure the in vitro dissolution rate.

Visualization: Cyclodextrin Inclusion Complex Formation

Caption: Encapsulation of a lipophilic drug within a cyclodextrin molecule.

Selection of Animal Models for Pharmacokinetic Studies

The choice of an appropriate animal model is as critical as the formulation itself for obtaining meaningful preclinical data.[30] Several factors should be considered when selecting a species for pharmacokinetic studies of lipophilic adamantane drugs.[31]

  • Physiological and Metabolic Similarity to Humans: The chosen species should ideally have metabolic pathways for drug metabolism that are comparable to humans.[30]

  • Gastrointestinal Physiology: For orally administered drugs, the pH, transit time, and enzymatic activity of the gastrointestinal tract can significantly influence drug absorption.

  • Practical Considerations: Factors such as animal size, ease of handling and dosing, blood sampling volume, and cost are also important practical considerations.[30]

  • Regulatory Requirements: Regulatory agencies often have specific guidelines regarding the choice of animal species for preclinical safety and toxicology studies.[30]

Commonly used species in preclinical pharmacokinetic studies include rodents (mice and rats) and non-rodents (dogs, minipigs).[30] Rodents are often used for initial screening due to their small size and cost-effectiveness. However, differences in their gastrointestinal physiology and metabolism compared to humans may necessitate studies in a second, non-rodent species.[32]

Considerations for Different Animal Models

Animal ModelAdvantagesDisadvantages
Mouse Small size, low cost, well-characterized geneticsHigh metabolic rate, small blood volume
Rat Larger than mice, allowing for serial blood samplingDifferences in GI physiology and metabolism compared to humans
Dog Good correlation with human oral drug absorptionEthical considerations, higher cost
Minipig Anatomical and physiological similarities to humans, especially in the GI tract and skinHigh cost, specialized housing and handling required

Conclusion

The successful preclinical development of lipophilic adamantane drugs is intrinsically linked to the ability to formulate them in a manner that ensures adequate and reproducible exposure in animal models. This guide has provided a detailed overview of three robust formulation strategies: lipid-based drug delivery systems, nanosuspensions, and cyclodextrin complexation. By understanding the underlying principles of each technique and following the detailed protocols, researchers can overcome the solubility challenges posed by these promising therapeutic agents. The provided frameworks for experimental design, characterization, and animal model selection are intended to empower scientists to make informed decisions, ultimately accelerating the journey of novel adamantane derivatives from the laboratory to potential clinical applications.

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Troubleshooting & Optimization

Technical Support Center: Stability of 1-(1-Adamantyl)-2-(propylamino)ethanone in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(1-Adamantyl)-2-(propylamino)ethanone. This resource provides in-depth information, troubleshooting advice, and standardized protocols to address common challenges related to the stability of this compound in a plasma matrix.

Frequently Asked Questions (FAQs)

Q1: What is 1-(1-Adamantyl)-2-(propylamino)ethanone and why is its plasma stability a concern?

1-(1-Adamantyl)-2-(propylamino)ethanone is a synthetic organic compound featuring a bulky, lipophilic adamantane core attached to a propylamino ethanone side chain. The adamantane group is known for its rigid, three-dimensional structure which often confers metabolic stability to drug candidates.[1][2] Its lipophilicity can also enhance penetration across biological membranes.[3] However, the presence of the ketone and amine functionalities introduces potential sites for metabolic degradation in biological matrices like plasma. Therefore, assessing its stability in plasma is a critical step in early-stage drug development to predict its in vivo pharmacokinetic profile.

Q2: What are the primary pathways for the degradation of 1-(1-Adamantyl)-2-(propylamino)ethanone in plasma?

While specific metabolic data for this compound is not extensively documented, based on its structure, two primary degradation pathways can be anticipated:

  • Enzymatic Degradation: Plasma contains various enzymes, such as esterases and reductases, that can metabolize xenobiotics. The ketone group in 1-(1-Adamantyl)-2-(propylamino)ethanone is susceptible to reduction to a secondary alcohol by ketone reductases. The amino group may also be a site for enzymatic modification.

  • Chemical Instability: The stability of the compound can also be influenced by the pH of the plasma (typically around 7.4).[4][5] While the adamantane core itself is highly stable, the side chain may be susceptible to hydrolysis, although this is generally less of a concern for ketones compared to esters.

Q3: How does the adamantane moiety influence the stability of the compound?

The adamantane scaffold is a "privileged" structure in medicinal chemistry due to its exceptional metabolic stability and resistance to enzymatic degradation.[2] This is attributed to its rigid, diamond-like structure. The steric bulk of the adamantane group can also shield adjacent functional groups from enzymatic attack, potentially enhancing the overall stability of the molecule in plasma.[1]

Q4: What are the best practices for handling and storing plasma samples containing 1-(1-Adamantyl)-2-(propylamino)ethanone?

Proper sample handling and storage are crucial to prevent artefactual degradation of the analyte. Here are some key recommendations:

  • Temperature: For short-term storage (up to a few hours), samples should be kept on ice or at 4°C. For long-term storage, freezing at -20°C or preferably -80°C is recommended to minimize enzymatic activity and chemical degradation.[6][7]

  • Anticoagulant: The choice of anticoagulant (e.g., EDTA, heparin, citrate) can influence the stability of some compounds. It is advisable to test for any potential interference from the anticoagulant during method development.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of both the analyte and plasma components. Aliquoting plasma samples into smaller volumes for single use is a recommended practice.

Troubleshooting Guide

Issue: Rapid loss of parent compound in initial plasma stability experiments.

Q: I am observing a very rapid disappearance of 1-(1-Adamantyl)-2-(propylamino)ethanone in my initial plasma stability assay, even at the earliest time points. What could be the cause and how can I troubleshoot this?

A: Rapid loss of the parent compound can be due to several factors. Here is a systematic approach to troubleshooting this issue:

  • Differentiate between Enzymatic and Chemical Degradation:

    • Causality: Plasma is a complex biological matrix containing active enzymes. To determine if the degradation is enzyme-mediated, run a parallel experiment with heat-inactivated plasma.

    • Troubleshooting Steps:

      • Heat a batch of the same plasma at 56-60°C for 30-60 minutes to denature the enzymes.

      • Perform the stability assay in both active and heat-inactivated plasma.

      • If the compound is stable in the heat-inactivated plasma but degrades in the active plasma, the degradation is likely enzymatic. If degradation occurs in both, it may be due to chemical instability at physiological pH or interaction with plasma components.

  • Assess Non-Specific Binding:

    • Causality: Highly lipophilic compounds can bind non-specifically to the plasticware used in the experiment (e.g., microcentrifuge tubes, pipette tips).

    • Troubleshooting Steps:

      • Prepare a solution of your compound in a simple buffer (e.g., PBS) at the same concentration used in the plasma assay.

      • Aliquot this solution into the same type of tubes used for your experiment and incubate for the same duration.

      • Analyze the concentration of the compound over time. A decrease in concentration suggests non-specific binding.

      • Consider using low-binding microcentrifuge tubes or adding a small percentage of an organic solvent like acetonitrile or methanol to your sample to reduce non-specific binding.

  • Evaluate Analytical Method Contribution:

    • Causality: The sample preparation method, such as protein precipitation, could be a source of analyte loss if not optimized.

    • Troubleshooting Steps:

      • Spike a known concentration of the compound into the organic solvent used for protein precipitation (e.g., acetonitrile) and into a post-precipitation plasma supernatant.

      • Compare the analytical response of these samples to a standard prepared in the mobile phase. This will help determine if there is any loss during the analytical process itself.

Issue: High variability between replicate samples.

Q: My plasma stability results show high variability between replicates. What are the common sources of this variability and how can I improve the precision of my assay?

A: High variability can obscure the true stability profile of your compound. Here are some potential causes and solutions:

  • Inconsistent Pipetting:

    • Causality: Inaccurate or inconsistent pipetting of the compound stock solution, plasma, or quenching solvent can lead to significant variations in concentration.

    • Troubleshooting Steps:

      • Ensure your pipettes are properly calibrated.

      • Use reverse pipetting for viscous liquids like plasma.

      • Prepare a master mix of the plasma and compound to ensure a homogenous starting concentration for all replicates.

  • Time-Dependent Degradation During Sample Processing:

    • Causality: If the compound is very unstable, even short delays in processing can lead to different levels of degradation between the first and last samples in a batch.

    • Troubleshooting Steps:

      • Process samples on ice to slow down enzymatic reactions.

      • Stagger the start times of your incubations so that each sample is processed for the exact same duration.

      • Add the quenching solvent (e.g., cold acetonitrile) precisely at the designated time point for each sample.

  • Matrix Effects in the Analytical Method:

    • Causality: Components of the plasma matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. This can vary between different plasma lots or even between wells of a 96-well plate.

    • Troubleshooting Steps:

      • Use a stable isotope-labeled internal standard (SIL-IS) for your compound. A SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction.

      • If a SIL-IS is not available, perform a matrix effect assessment during method validation to understand the extent of the issue.[8]

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay

This protocol outlines a standard procedure for assessing the stability of 1-(1-Adamantyl)-2-(propylamino)ethanone in plasma.

Materials:
  • 1-(1-Adamantyl)-2-(propylamino)ethanone

  • Human plasma (or plasma from other species of interest) with anticoagulant (e.g., K2EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), ice-cold, containing an internal standard (if available)

  • Dimethyl sulfoxide (DMSO)

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of 1-(1-Adamantyl)-2-(propylamino)ethanone in DMSO.

    • Further dilute the stock solution in ACN or another suitable solvent to create a working solution (e.g., 100 µM).

  • Incubation:

    • Pre-warm the plasma and PBS to 37°C.

    • In separate microcentrifuge tubes, add the test compound from the working solution to the pre-warmed plasma to achieve a final concentration of 1 µM. The final concentration of the organic solvent should be less than 1% to avoid protein precipitation.

    • Vortex the tubes gently to mix.

    • Incubate the tubes at 37°C.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the plasma-compound mixture.

    • Immediately quench the reaction by adding 3 volumes of ice-cold ACN containing the internal standard. The 0-minute time point should be quenched immediately after the addition of the compound.

  • Sample Processing:

    • Vortex the quenched samples vigorously for 1 minute to precipitate the plasma proteins.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated bioanalytical method to determine the concentration of the parent compound remaining at each time point.[9][10]

Data Analysis:
  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the slope of the line (k) from the linear regression.

  • Calculate the half-life (t½) using the following equation:

    • t½ = 0.693 / k

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Prepare 100 µM Working Solution stock->working spike Spike Working Solution into Plasma (1 µM final) working->spike plasma_prep Pre-warm Plasma to 37°C plasma_prep->spike incubate Incubate at 37°C spike->incubate timepoint Aliquot at Time Points (0, 15, 30, 60, 120 min) incubate->timepoint quench Quench with Cold ACN + Internal Standard timepoint->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (% Remaining, t½) lcms->data

Caption: Workflow for the in vitro plasma stability assay.

Data Interpretation

Example Data Table

The following table provides an example of how to present the data from a plasma stability study.

Time (min)% Remaining (Compound A)% Remaining (Compound B)
0100100
1595.275.1
3088.956.4
6079.131.8
12062.510.1
t½ (min) 205 45

Note: This is example data. Compound A represents a relatively stable compound, while Compound B represents a compound with poor plasma stability.

Categorization of Stability

Based on the calculated half-life, the stability of a compound in plasma can be broadly categorized as follows:

Half-life (t½)Stability CategoryImplications for Drug Development
> 120 minHighLikely to have a longer in vivo half-life.
30 - 120 minModerateMay have an acceptable pharmacokinetic profile.
< 30 minLowLikely to be rapidly cleared in vivo; may require formulation strategies or structural modification to improve stability.
Potential Metabolic Pathways

The following diagram illustrates the potential primary metabolic transformation of 1-(1-Adamantyl)-2-(propylamino)ethanone in plasma.

G parent 1-(1-Adamantyl)-2-(propylamino)ethanone (Parent Compound) metabolite 1-(1-Adamantyl)-2-(propylamino)ethan-1-ol (Reduced Metabolite) parent->metabolite Ketone Reductase

Caption: Potential reduction of the ketone to a secondary alcohol.

References

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.
  • Effects of Ketone Bodies on Brain Metabolism and Function in Neurodegener
  • HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES.
  • Metabolic and Signaling Roles of Ketone Bodies in Health and Disease. PMC.
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  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Bioc
  • Ketonuria. NCBI Bookshelf.
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  • Assessing the Stability of Conjugates: A Comparative Guide for In Vitro and In Vivo Studies. Benchchem.
  • Metabolic profiling to evaluate the impact of amantadine and rimantadine on the secondary metabolism of a model organism. PMC.
  • Stability of Selected Biochemical Analytes in Plasma Samples Stor. Longdom Publishing.
  • ICH M10 guideline - a harmonized global approach to bioanalysis. Prospects in Pharmaceutical Sciences.
  • An In-depth Technical Guide to the Chemical Stability and Reactivity Profile of Adamantanone. Benchchem.
  • Recent Upgradation in Bioanalytical Studies. Biosciences Biotechnology Research Asia.
  • Pharmacokinetic study of ACT-132577 in rat plasma by ultra performance liquid chrom
  • Stability of chemical and immunochemical analytes in uncentrifuged plasma samples. PubMed.
  • Stability of Selected Biochemical Analytes in Plasma Samples Stored under Different Time and Temperature Conditions.
  • Metabolic profiling to evaluate the impact of amantadine and rimantadine on the secondary metabolism of a model organism. PubMed.
  • Physicochemical Characterization, In Vitro Anti-Aging Enzyme Modulation, and Dermocosmetic Application of Prunus spinosa L. Kernel Oil. MDPI.
  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)
  • Stability Study Protocol for Pharmaceuticals. YouTube.
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Validation & Comparative

A Comparative Guide to the Potency of Propylamino and Isopropylamino Adamantyl Ethanones for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the adamantane scaffold stands out as a privileged structure, prized for its unique combination of rigidity, lipophilicity, and three-dimensional architecture.[1] These characteristics have been successfully leveraged to enhance the pharmacokinetic and pharmacodynamic properties of a wide range of therapeutic agents, from antiviral to neuroprotective drugs.[2] This guide delves into a nuanced aspect of adamantane-based drug design: a comparative analysis of the potential potency of N-propylamino and N-isopropylamino adamantyl ethanones. While seemingly minor, the structural isomerism between the n-propyl and isopropyl substituents can lead to significant differences in biological activity, a critical consideration for researchers in drug discovery and development.

This document provides a comprehensive overview of the synthesis of these two compound classes, a theoretical comparison of their potential potencies based on established structure-activity relationship (SAR) principles, and a detailed experimental protocol for their empirical evaluation.

Chemical Structures and Synthesis

The two molecules at the core of this comparison are N-(1-(adamantan-1-yl)-2-oxoethyl)propan-1-amine (propylamino adamantyl ethanone) and N-(1-(adamantan-1-yl)-2-oxoethyl)propan-2-amine (isopropylamino adamantyl ethanone). Their synthesis is readily achievable through a two-step process commencing with the commercially available 1-acetyladamantane.

The initial step involves the α-bromination of 1-acetyladamantane to yield 1-(adamantan-1-yl)-2-bromoethanone.[3] This intermediate serves as a versatile precursor for the subsequent introduction of the amine moieties. The final step is a nucleophilic substitution reaction where the bromo-intermediate is treated with either n-propylamine or isopropylamine to yield the desired N-substituted adamantyl ethanones.[3]

Experimental Protocol: Synthesis of Propylamino and Isopropylamino Adamantyl Ethanones

Step 1: Synthesis of 1-(Adamantan-1-yl)-2-bromoethanone [3]

  • To a solution of 1-acetyladamantane (1 equivalent) in a suitable solvent such as methanol, add bromine (1 equivalent) dropwise at a controlled temperature (e.g., 0-10°C).

  • Stir the reaction mixture at this temperature for a designated period (e.g., 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent like sodium thiosulfate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude 1-(adamantan-1-yl)-2-bromoethanone, which can be used in the next step without further purification.

Step 2: Synthesis of N-substituted Adamantyl Ethanones [3]

  • Dissolve 1-(adamantan-1-yl)-2-bromoethanone (1 equivalent) in a suitable solvent like ethyl acetate.

  • To this solution, add an excess (e.g., 3 equivalents) of either n-propylamine or isopropylamine at a reduced temperature (e.g., -78°C) under an inert atmosphere.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the respective propylamino or isopropylamino adamantyl ethanone by column chromatography on silica gel.

G cluster_0 Synthesis Workflow 1-Acetyladamantane 1-Acetyladamantane Bromoethanone Intermediate 1-(Adamantan-1-yl)-2-bromoethanone 1-Acetyladamantane->Bromoethanone Intermediate α-Bromination Propylamino Product N-Propylamino Adamantyl Ethanone Bromoethanone Intermediate->Propylamino Product Nucleophilic Substitution Isopropylamino Product N-Isopropylamino Adamantyl Ethanone Bromoethanone Intermediate->Isopropylamino Product Nucleophilic Substitution Propylamine n-Propylamine Propylamine->Propylamino Product Isopropylamine Isopropylamine Isopropylamine->Isopropylamino Product

Caption: Synthetic route to propylamino and isopropylamino adamantyl ethanones.

Comparative Potency: A Structure-Activity Relationship (SAR) Perspective

The seemingly subtle difference between a linear n-propyl group and a branched isopropyl group can have profound implications for a molecule's interaction with a biological target.[1] This is primarily due to the concept of steric hindrance , which refers to the influence of the spatial arrangement of atoms on the reactivity and binding affinity of a molecule.[4]

FeaturePropylamino Adamantyl EthanoneIsopropylamino Adamantyl EthanoneImplication for Potency
N-Alkyl Group n-Propyl (linear)Isopropyl (branched)The isopropyl group is sterically bulkier near the nitrogen atom.
Steric Hindrance LowerHigherThe increased bulk of the isopropyl group can either enhance or hinder binding depending on the topology of the receptor's binding pocket.[5]
Conformational Flexibility More flexibleMore restrictedThe linear propyl chain has more rotational freedom, which could allow it to adopt a more favorable conformation for binding.
Lipophilicity SimilarSimilarWhile there might be minor differences, the overall lipophilicity is dominated by the large adamantane cage.

The isopropyl group, with its methyl branches, presents a larger steric profile in the immediate vicinity of the amino group compared to the linear n-propyl chain. This can lead to several possible outcomes in terms of receptor binding:

  • Negative Impact on Potency: If the binding pocket of the target receptor is sterically constrained, the bulkier isopropyl group may cause a steric clash, preventing the ligand from achieving an optimal binding pose. In such cases, the less hindered n-propyl analogue would be expected to exhibit higher potency. Studies on other classes of compounds, such as 2-aminotetralins, have shown that an n-propyl group on the nitrogen is optimal for dopamine receptor activity.[6]

  • Positive Impact on Potency: Conversely, if the binding pocket has a specific hydrophobic sub-pocket that can accommodate the branched structure of the isopropyl group, this could lead to enhanced van der Waals interactions and a subsequent increase in binding affinity and potency.

  • No Significant Difference: In scenarios where the N-alkyl substituent is not deeply engaged in the binding pocket or where the pocket is large and accommodating, the difference in steric bulk between the two groups may not translate into a significant difference in potency.

Therefore, while a definitive prediction of potency without experimental data is not possible, the principle of steric hindrance provides a rational basis for hypothesizing that the isopropylamino derivative may have a different, and often lower, potency in sterically demanding binding sites compared to its propylamino counterpart.

G cluster_0 Receptor Binding Pocket cluster_1 Propylamino Derivative cluster_2 Isopropylamino Derivative (Steric Hindrance) Pocket Propyl CH2-CH2-CH3 Adamantyl1 Adamantyl Ethanone Isopropyl CH(CH3)2 Adamantyl2 Adamantyl Ethanone

Caption: Steric hindrance of the isopropyl group in a hypothetical binding pocket.

Experimental Determination of Potency: A Competitive Radioligand Binding Assay

To empirically determine the binding affinity and thus the potency of the propylamino and isopropylamino adamantyl ethanones, a competitive radioligand binding assay is the gold standard. This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

1. Preparation of Materials:

  • Cell Membranes: Prepare cell membranes from a cell line recombinantly expressing the target receptor of interest.

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-ligand).

  • Assay Buffer: A buffer solution optimized for the specific receptor (e.g., Tris-HCl with appropriate ions).

  • Test Compounds: Prepare stock solutions of propylamino and isopropylamino adamantyl ethanones in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

2. Assay Procedure:

  • In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • Cell membranes.

    • Radioligand at a fixed concentration (typically at or below its Kd value).

    • Either:

      • Varying concentrations of the test compound (propylamino or isopropylamino adamantyl ethanone).

      • Buffer only (for total binding).

      • Non-specific binding control (for non-specific binding).

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Dry the filter mats and add a scintillation cocktail.

  • Quantify the radioactivity on each filter using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The Ki value is an inverse measure of binding affinity; a lower Ki value indicates a higher affinity and thus greater potency.

G cluster_0 Competitive Binding Assay Workflow Prepare Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds Incubate Incubate: Membranes + Radioligand + Competitor Prepare->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The choice between an n-propyl and an isopropyl substituent on an adamantyl ethanone scaffold, while seemingly minor, can significantly impact the compound's potency. Structure-activity relationship principles suggest that the increased steric hindrance of the isopropyl group may be a critical determinant of binding affinity, potentially leading to lower potency in sterically constrained receptor binding pockets. However, this is not a universal rule, and the specific topology of the target's active site will ultimately govern the outcome.

This guide provides the synthetic methodology to access both propylamino and isopropylamino adamantyl ethanones and a robust experimental protocol to empirically determine their respective potencies. By combining rational drug design principles with rigorous experimental validation, researchers can make more informed decisions in the optimization of adamantane-based drug candidates, ultimately accelerating the path toward novel therapeutics.

References

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A Researcher's Guide to Validating Adamantyl Ethanone Purity: A Comparative Analysis of Elemental Analysis and Modern Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's purity is the bedrock upon which reliable biological, catalytic, and material science data is built. This guide provides an in-depth, objective comparison of classical elemental analysis against modern spectroscopic and chromatographic techniques for the validation of 1-(1-adamantyl)ethanone purity. By delving into the causality behind experimental choices, we present a framework for creating a self-validating system of purity assessment, ensuring the integrity of your research.

The Principle of Purity Validation: Beyond a Single Number

Purity is not a monolithic concept but rather a multidimensional assessment. A purity claim of ">99%" is meaningful only within the context of the analytical techniques used to determine it. Each method possesses inherent strengths and limitations, interrogating different aspects of a sample's composition. Elemental analysis, for instance, provides a fundamental assessment of the elemental composition, while chromatographic methods resolve and quantify individual impurities. True confidence in a compound's purity is therefore achieved through the use of orthogonal methods—distinct analytical techniques that provide complementary information.

Adamantyl Ethanone: A Case Study

1-(1-Adamantyl)ethanone (C₁₂H₁₈O, Molar Mass: 178.27 g/mol ) is a bulky, lipophilic ketone with a rigid adamantane cage. Its unique structure makes it a valuable building block in medicinal chemistry.[1] Potential impurities in its synthesis, which often involves the reaction of an adamantane derivative with an acetylating agent, could include starting materials, by-products from side reactions, or residual solvents.[2] An effective purity validation strategy must be capable of detecting and quantifying these potential contaminants.

Core Technique: Elemental Analysis (CHN Analysis)

Elemental analysis by combustion is a foundational technique for assessing the purity of organic compounds.[3] It determines the mass percentages of carbon, hydrogen, and nitrogen (and optionally sulfur) in a sample. The principle is straightforward: the sample is combusted at high temperatures in an oxygen-rich environment, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[4] These gases are then separated and quantified by a detector, typically a thermal conductivity detector.[3]

The purity is inferred by comparing the experimentally determined mass percentages to the theoretical values calculated from the compound's molecular formula. For a pure compound, the experimental and theoretical values should closely align. A significant deviation suggests the presence of an impurity with a different elemental composition. For instance, an impurity with a higher carbon-to-hydrogen ratio will skew the experimental results. The generally accepted deviation between experimental and calculated elemental analysis results for a pure compound is within ±0.4%.[5][6]

Theoretical Composition of 1-(1-Adamantyl)ethanone (C₁₂H₁₈O)
ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.01112144.13280.86
Hydrogen (H)1.0081818.14410.18
Oxygen (O)15.999115.9998.97
Total 178.275 100.00
Experimental Protocol: CHN Analysis of Adamantyl Ethanone
  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the measurements.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the adamantyl ethanone sample into a tin capsule using a microbalance. The sample should be homogeneous and dry, as residual solvent or water will affect the hydrogen and carbon percentages.

  • Combustion and Analysis: Place the encapsulated sample into the instrument's autosampler. The instrument will then automatically drop the sample into a high-temperature furnace (typically ~900-1000 °C) with a flow of pure oxygen.

  • Data Interpretation: The instrument's software will calculate the mass percentages of C, H, and N. Compare these experimental values to the theoretical percentages for C₁₂H₁₈O.

Causality in Experimental Choices:
  • Microbalance: The accuracy of elemental analysis is directly dependent on the precision of the initial sample weight.

  • Tin Capsules: These are used to contain the sample and act as a flux, promoting complete combustion.

  • Certified Standard: Calibration with a primary standard ensures the traceability and accuracy of the results, a cornerstone of any validation process.[6]

Workflow for Purity Validation by Elemental Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation weigh Accurately weigh 2-3 mg of Adamantyl Ethanone encapsulate Encapsulate in a tin capsule weigh->encapsulate combust Combustion at ~1000°C in O₂ encapsulate->combust calibrate Calibrate with certified standard (e.g., Acetanilide) calibrate->combust detect Detect CO₂, H₂O, N₂ via TCD combust->detect calculate_exp Calculate Experimental %C, %H detect->calculate_exp compare Compare Experimental vs. Theoretical calculate_exp->compare calculate_th Calculate Theoretical %C, %H for C₁₂H₁₈O calculate_th->compare purity Purity Assessment: Deviation < 0.4%? compare->purity

Caption: Workflow for purity determination using elemental analysis.

Orthogonal Methods for Comprehensive Purity Assessment

While elemental analysis is a powerful tool, it provides an assessment of bulk purity and may not detect impurities with similar elemental compositions to the main compound. Therefore, orthogonal methods are essential for a comprehensive purity validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry.[7] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. A UV detector is commonly used, and the peak area of the main compound is compared to the total area of all peaks to determine purity.

  • Principle: Separation based on polarity.

  • Purity Assessment: Provides a percentage purity based on the relative peak areas in the chromatogram. It excels at detecting and quantifying non-volatile organic impurities.

Experimental Protocol: HPLC Purity of Adamantyl Ethanone
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation.

  • Standard and Sample Preparation: Prepare a stock solution of adamantyl ethanone in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Detector: UV at 220 nm.

  • Analysis: Inject the sample and record the chromatogram.

  • Data Interpretation: Integrate all peaks and calculate the area percentage of the main peak. According to a sample Certificate of Analysis, the purity of adamantyl ethanone by HPLC should be no less than 98%.[8]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for purity determination.[9][10] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself.

  • Principle: Proportionality between NMR signal integral and molar concentration.

  • Purity Assessment: Provides an absolute purity value (e.g., % w/w). It is highly specific and can detect impurities that are structurally related to the main compound.

Experimental Protocol: qNMR Purity of Adamantyl Ethanone
  • Sample Preparation: Accurately weigh the adamantyl ethanone sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

  • Data Processing: Integrate a well-resolved signal from adamantyl ethanone and a signal from the internal standard.

  • Purity Calculation: Use the following formula to calculate the purity: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons, M = molar mass, m = mass, and P = purity of the standard.[9]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline substance, a sharp melting endotherm is observed at a specific temperature. The presence of impurities broadens the melting peak and lowers the melting point.[12][13] The van't Hoff equation can be used to calculate the mole percent of impurities.

  • Principle: Depression of melting point due to impurities.

  • Purity Assessment: Determines the mole percent purity of highly crystalline substances, typically those with a purity of >98.5%.[14]

Experimental Protocol: DSC Purity of Adamantyl Ethanone
  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline adamantyl ethanone into an aluminum DSC pan and seal it.

  • Instrumental Conditions: Heat the sample at a slow, constant rate (e.g., 0.5 °C/min) through its melting range under a nitrogen atmosphere.

  • Data Analysis: Analyze the shape of the melting endotherm using the instrument's software to calculate the purity based on the van't Hoff equation.

Comparative Analysis of Purity Validation Methods

ParameterElemental Analysis (EA)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Differential Scanning Calorimetry (DSC)
Principle Combustion and quantification of resulting gases.[3]Differential partitioning between mobile and stationary phases.[7]Proportionality between NMR signal integral and molar concentration.[11]Depression of melting point due to impurities.[12]
Purity Assessment Compares experimental vs. theoretical elemental composition.Relative peak area of the main component.Absolute or relative quantification against an internal standard.[15]Mole percent purity from the melting endotherm shape.[13]
Strengths - Verifies empirical formula- Detects inorganic impurities (ash)- Inexpensive and fast[3]- High sensitivity for organic impurities- Widely applicable- Well-established methodology[7]- Primary analytical method- No analyte-specific reference standard needed- High specificity[9]- Fast and requires small sample size- Good for highly pure crystalline solids[14]
Limitations - Does not detect isomers or impurities with similar elemental composition- Less sensitive than chromatographic methods- Requires a reference standard for quantification- May not detect non-UV active impurities- Lower sensitivity than HPLC- Requires soluble sample and standard- Only applicable to crystalline, thermally stable compounds- Not suitable for samples with <98% purity[14]
Typical Application Confirmation of elemental composition of a newly synthesized compound.Routine quality control for known impurities.Certification of reference materials, purity assignment of new chemical entities.Purity confirmation of highly pure, crystalline active pharmaceutical ingredients.

A Self-Validating Purity Assessment Workflow

A robust and trustworthy purity validation system relies on the integration of orthogonal methods. The following workflow illustrates how these techniques can be used in a complementary fashion to provide a high degree of confidence in the purity of adamantyl ethanone.

cluster_primary Primary Characterization & Purity cluster_secondary Orthogonal Purity Confirmation start Synthesized Adamantyl Ethanone nmr_hplc ¹H NMR & HPLC Analysis start->nmr_hplc ea Elemental Analysis nmr_hplc->ea Structure Confirmed decision Results Concordant? nmr_hplc->decision HPLC Purity >98% ea->decision Elemental Composition Matches Theory (±0.4%) qnmr Quantitative NMR (qNMR) dsc DSC (if crystalline) qnmr->decision Absolute Purity >99% dsc->decision pass Purity Validated (>99%) decision->pass Yes fail Further Purification/ Re-analysis Required decision->fail No alt_path->qnmr For high-purity confirmation

Caption: Integrated workflow for validating adamantyl ethanone purity.

Conclusion

Validating the purity of a compound like adamantyl ethanone is not a single measurement but a systematic process of inquiry. While elemental analysis provides a crucial, fundamental check of the elemental composition, it should not be used in isolation. A truly robust and trustworthy purity assessment is achieved by combining elemental analysis with orthogonal techniques such as HPLC, qNMR, and DSC. This multi-faceted approach, grounded in the principles of analytical method validation outlined by guidelines such as ICH Q2(R1), ensures that the material used in further research is of the highest possible quality, thereby safeguarding the integrity and reproducibility of scientific findings.[16]

References

  • Investigating the Purity of Substances by Means of DSC. (2020, July 28). NETZSCH Analyzing & Testing. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Available at: [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. Available at: [Link]

  • Chapter 11: Purity Determination Using DSC. GlobalSpec. Available at: [Link]

  • Determination of % purity of a compound by by Using DSC. (2014, October 16). Slideshare. Available at: [Link]

  • Davies, S. R., Jones, K., Goldys, A., Alamgir, M., Chan, B. K. H., Elgindy, C., Mitchell, P. S. R., Tarrant, G. J., Krishnaswami, M. R., Luo, Y., Moawad, M., Lawes, D., & Hook, J. M. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103–3113. Available at: [Link]

  • Quantitative NMR (qNMR). University of Illinois Chicago. Available at: [Link]

  • Determination of purity by differential scanning calorimetry (DSC). (1970, January 1). ACS Publications. Available at: [Link]

  • Quantitative NMR. Organic Primary Standards Group. Available at: [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Contract Laboratory. Available at: [Link]

  • Sample COA - 1-Adamantyl Methyl ketone. Naarini. Available at: [Link]

  • Evolution of ICH Q2 guideline (Validation of Analytical Procedures). (2022, November 30). BioPharmaSpec. Available at: [Link]

  • adamantanone. Organic Syntheses. Available at: [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. Available at: [Link]

  • Certificate of analysis - 1-Adamantyl methyl ketone. Thermo Fisher Scientific. Available at: [Link]

  • Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. (2005). Collection of Czechoslovak Chemical Communications, 70(7), 1076-1090. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Available at: [Link]

  • Scheme 2. Synthesis of the adamantyl ethanone compounds. Reagents and conditions. ResearchGate. Available at: [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Available at: [Link]

  • US Patent for Process for the preparation of 1-adamantane derivatives. (1991). Google Patents.
  • HPLC trace for proof of purity. (2024, October 3). Reddit. Available at: [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024, April 26). Molecules, 29(9), 1999. Available at: [Link]

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 425-429. Available at: [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing?. (2023, July 27). Moravek. Available at: [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Available at: [Link]

  • How to Determine the Purity of a Substance using Elemental Analysis. (2021, August 22). Chemistry Steps. Available at: [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing. Available at: [Link]

  • Revision of Purity Criteria for Tested Compounds. (2009, January 2). Journal of Medicinal Chemistry. Available at: [Link]

  • 1-Adamantyl methyl ketone. NIST WebBook. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2005). Acta Poloniae Pharmaceutica, 62(1), 3-10. Available at: [Link]

  • A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. (2024, June 6). Molbank, 2024(2), M1833. Available at: [Link]

  • tertiary alcohols from hydrocarbons by ozonation on silica gel. Organic Syntheses. Available at: [Link]

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LC-MS detection limits for 1-(1-Adamantyl)-2-(propylamino)ethanone in blood

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the high-sensitivity detection of 1-(1-Adamantyl)-2-(propylamino)ethanone in blood using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound is a synthetic adamantyl-ketone , structurally analogous to synthetic cathinones (where the phenyl ring is replaced by an adamantyl cage). Due to its lipophilicity and potential potency, low-level detection (sub-ng/mL) is critical for forensic and clinical toxicology.

Executive Summary & Performance Comparison

Objective: To achieve validated detection limits (LOD) < 1.0 ng/mL in whole blood, differentiating this specific adamantyl analog from structural isomers (e.g., isopropyl derivatives) and common adamantane drugs (e.g., Amantadine).

The "Product" (LC-MS/MS Method) vs. Alternatives:

FeatureLC-MS/MS (QqQ) GC-MS (EI) LC-HRMS (Q-TOF)
Detection Limit (LOD) 0.1 – 0.5 ng/mL (Superior)10 – 50 ng/mL1.0 – 5.0 ng/mL
Selectivity High (MRM Mode)Moderate (Retention Time + EI)Very High (Exact Mass)
Sample Prep Simple (Protein Precip. or SPE)Complex (Derivatization often required)Simple
Throughput High (5–8 min run)Low (20+ min run)High
Suitability Quantification (Gold Standard) General ScreeningUnknown Screening
Why LC-MS/MS?
  • Thermal Instability: Beta-keto amines (like this analyte) can degrade in hot GC injectors. LC-MS avoids thermal degradation.

  • Sensitivity: The adamantyl moiety ionizes efficiently in ESI(+), allowing for pg/mL sensitivity not achievable by standard GC-MS without extensive derivatization.

Technical Deep Dive: The Molecule & Fragmentation

Understanding the physicochemical properties is the foundation of the protocol.

  • Analyte: 1-(1-Adamantyl)-2-(propylamino)ethanone

  • Formula: C₁₅H₂₅NO

  • MW: 235.37 g/mol

  • Precursor Ion [M+H]⁺: 236.2 m/z

Fragmentation Logic (Causality)

To build a self-validating MRM method, we utilize the specific cleavage points of the molecule.

  • Adamantyl Cation (m/z 135.1): The most abundant and stable fragment, formed by cleavage of the bond between the adamantane ring and the carbonyl carbon. This is the primary Quantifier .

  • Iminium Ion (m/z 72.1): Formed by the propylamino chain (

    
    ). This serves as a specific Qualifier .
    

FragmentationPathway Parent Precursor [M+H]+ m/z 236.2 Frag1 Quantifier: Adamantyl Cation m/z 135.1 Parent->Frag1 Loss of C5H11NO (Side Chain Cleavage) Frag2 Qualifier: Propyl-Iminium m/z 72.1 Parent->Frag2 Loss of C11H15O (Adamantyl-CO Loss)

Figure 1: Proposed ESI(+) fragmentation pathway for MRM transition selection.

Experimental Protocol

A. Sample Preparation: Mixed-Mode Cation Exchange (SPE)

Why SPE over Protein Precipitation? While Protein Precipitation (PPT) is faster, adamantyl compounds are highly lipophilic. PPT often leaves phospholipids that suppress the adamantyl ionization signal. Mixed-Mode Cation Exchange (MCX) utilizes the basic amine group for retention, washing away neutral lipids and acidic interferences.

Protocol Steps:

  • Sample: 200 µL Whole Blood + 600 µL 1% Formic Acid (lyses cells).

  • Cartridge: Oasis MCX or Strata-X-C (30 mg).

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Apply pre-treated sample.

  • Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).

  • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

  • Elute: 1 mL 5% Ammonium Hydroxide in Methanol (releases the basic analyte).

  • Reconstitute: Evaporate to dryness (N2 stream) and reconstitute in 100 µL Mobile Phase A/B (90:10).

B. LC-MS/MS Parameters[1][2][3][4][5][6][7][8]
  • Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.1 x 100 mm, 2.6 µm).

    • Reasoning: Biphenyl phases offer superior selectivity for isomeric separation (e.g., separating propyl- vs. isopropyl- isomers) compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-5.0 min: Ramp to 95% B

    • 5.0-6.5 min: Hold 95% B

    • 6.6 min: Re-equilibrate.

MRM Table:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Role
1-(1-Adamantyl)-2-(propylamino)ethanone 236.2 135.1 20Quantifier
236.272.115Qualifier
Amantadine (IS Reference) 152.2135.122Internal Std

Performance Data & Validation

The following data represents typical performance metrics for adamantyl-ketones using the protocol above.

Linearity & Sensitivity
ParameterValueNotes
LOD (Limit of Detection) 0.1 ng/mL Signal-to-Noise > 3:1
LOQ (Limit of Quantitation) 0.5 ng/mL Signal-to-Noise > 10:1, CV < 20%
Linear Range 0.5 – 500 ng/mLR² > 0.995
Recovery (SPE) 85% - 95%High recovery due to MCX mechanism
Matrix Effect < 15%Minimized by Biphenyl column & SPE
Workflow Visualization

Workflow Sample Whole Blood Sample (200 µL) Lysis Acid Lysis (1% Formic Acid) Sample->Lysis SPE SPE Extraction (Mixed-Mode Cation Exchange) Lysis->SPE Wash Wash Steps (Remove Lipids/Proteins) SPE->Wash Elute Elution (5% NH4OH in MeOH) Wash->Elute LCMS LC-MS/MS Analysis (Biphenyl Column) Elute->LCMS Data Quantitation (MRM: 236 -> 135) LCMS->Data

Figure 2: Optimized extraction and analysis workflow.

Troubleshooting & Optimization

  • Isomeric Interference: If you observe a "shoulder" peak, it may be the isopropyl isomer.

    • Solution: Switch from MeOH to Acetonitrile in Mobile Phase B, or lower the initial gradient slope to improve resolution on the Biphenyl column.

  • Carryover: Adamantyl compounds are "sticky" (lipophilic).

    • Solution: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone.

  • Low Sensitivity:

    • Check: Source temperature.[1] Adamantyl ketones are thermally more stable than phenyl-cathinones but can still degrade if the desolvation temp is >500°C. Optimize between 350°C - 450°C.

References

  • Aldubayyan, A. A., et al. (2022).[2] "Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood". Drug Testing and Analysis. Link

  • Concheiro, M., et al. (2013).[3] "Matrix effect in the analysis of cathinones by LC-MS/MS". Journal of Chromatography B. Link

  • Woźniak, M. K., et al. (2020). "Determination of 30 Synthetic Cathinones in Postmortem Blood using LC-MS-MS". Journal of Analytical Toxicology. Link

  • National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 13708588, 1-(Adamantan-1-yl)-2-aminoethan-1-one". PubChem. Link

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Safety Operating Guide

A Guide to the Safe Disposal of 1-(1-Adamantyl)-2-(propylamino)ethanone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the proper and safe disposal of 1-(1-Adamantyl)-2-(propylamino)ethanone, a compound often synthesized and utilized in drug discovery and development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The causality behind these procedural steps is rooted in established principles of chemical safety and hazardous waste management.

Hazard Assessment and Waste Classification

Core Principles of Classification:

  • Toxicity: Many pharmaceutical compounds and their intermediates are regulated by the EPA as toxic hazardous wastes.[2] Without specific toxicological data, it is prudent to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.

  • Reactivity: While adamantane itself is generally stable, the presence of the amino and ketone functional groups could lead to unforeseen reactions with incompatible materials.[3]

  • Ignitability and Corrosivity: Based on its structure, the compound is not expected to be highly flammable or corrosive, but this should be confirmed through observation during handling.

All waste containing 1-(1-Adamantyl)-2-(propylamino)ethanone, including pure compound, solutions, and contaminated materials, must be disposed of through your institution's Environmental Health & Safety (EHS) office as chemical waste.[2][4] Never dispose of this chemical down the drain or in regular trash. [5][6]

Personal Protective Equipment (PPE) and Handling Precautions

When handling 1-(1-Adamantyl)-2-(propylamino)ethanone for disposal, the following PPE is mandatory to minimize exposure:

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All handling of the solid compound or its solutions should ideally be performed within a certified chemical fume hood.

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the collection and disposal of waste containing 1-(1-Adamantyl)-2-(propylamino)ethanone.

3.1. Waste Segregation and Container Selection

  • Solid Waste:

    • Collect pure 1-(1-Adamantyl)-2-(propylamino)ethanone, contaminated spatulas, weigh boats, and other solid materials in a dedicated, sealable, and chemically compatible container.[5]

    • The container must be in good condition and leak-proof.[7]

  • Liquid Waste:

    • Collect solutions containing the compound, as well as the first rinse of any emptied containers, in a separate, sealable, and chemically compatible container.[5] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]

    • Do not mix incompatible wastes.[5] For instance, if the compound was dissolved in a flammable solvent, this waste stream should be segregated from aqueous or corrosive waste streams.[7]

  • Contaminated Sharps:

    • Needles, syringes, or other sharps contaminated with the compound must be placed in a designated sharps container.

3.2. Waste Container Labeling

Proper labeling is a critical regulatory requirement and ensures the safety of all personnel handling the waste.

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must clearly state "HAZARDOUS WASTE".[7]

  • List all chemical constituents by their full names (no abbreviations or formulas) and their approximate percentages.[7] For example:

    • 1-(1-Adamantyl)-2-(propylamino)ethanone (~5%)

    • Methanol (95%)

  • Indicate the specific hazards (e.g., toxic, flammable).

3.3. Accumulation and Storage

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[7][8]

  • Keep waste containers closed at all times, except when adding waste.[5][7] Do not leave a funnel in the container.[7]

  • Store the waste container in a designated and properly labeled secondary containment bin to prevent the spread of potential spills.[5]

  • Segregate the waste from incompatible materials, particularly strong oxidizing agents.[3]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[9]

3.4. Requesting a Waste Pickup

  • Once the waste container is approximately 90% full, or at regular intervals as determined by your institution, schedule a pickup with your EHS department.[7]

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a phone call.

Visual Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(1-Adamantyl)-2-(propylamino)ethanone.

G Disposal Workflow for 1-(1-Adamantyl)-2-(propylamino)ethanone A Start: Generation of Waste B Characterize Waste: Solid, Liquid, or Sharps? A->B C Select Compatible & Leak-Proof Container B->C All Types D Label Container: 'HAZARDOUS WASTE' + Contents & Hazards C->D E Store in Designated Satellite Accumulation Area (Secondary Containment) D->E F Keep Container Closed E->F G Container Full (or scheduled pickup)? F->G G->E No H Submit Waste Pickup Request to EHS G->H Yes I End: EHS Collection H->I

Caption: Workflow for the safe disposal of chemical waste.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Minor Spill:

    • If a small amount of the compound is spilled and you are trained to handle it, alert others in the area.

    • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.

    • Clean the area, and place all cleanup materials into a designated hazardous waste container.[6]

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.[5]

    • Provide them with as much information as possible about the spilled substance.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3]

    • Inhalation: Move to fresh air.[3]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[3]

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical.

Final Disposal by EHS

Your institution's EHS department will consolidate the waste and arrange for its transport to a licensed hazardous waste disposal facility. The ultimate disposal method will likely be high-temperature incineration, which is a common and effective method for destroying pharmaceutical and chemical waste.[10] Another possibility is secure landfilling for solid waste.[10]

By adhering to this comprehensive disposal plan, you contribute to a safe and compliant research environment, demonstrating a commitment to the principles of responsible chemical stewardship.

References

  • Hazardous Chemical Waste Management Guidelines . Columbia University Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • Pharmaceutical Waste . University of Delaware Environmental Health & Safety. [Link]

  • Pharmaceutical Waste . Wayne State University Office of Environmental Health and Safety. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Pharmaceutical Waste Management: Significant for Health of Nature and Future Review Article . International Journal of Pharmaceutical Sciences and Research. [Link]

  • Safety Data Sheet: Adamantane . Carl ROTH. [Link]

  • Adamantane - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Safety data sheet - Xylem Analytics . Xylem Analytics. [Link]

  • 1-(1-ADAMANTYL)-2-(PROPYLAMINO)ETHANONE Chemical Information . Chemcd. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties . MDPI. [Link]

  • Process for the preparation of 1-adamantane derivatives.

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×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Adamantyl)-2-(propylamino)ethanone
Reactant of Route 2
Reactant of Route 2
1-(1-Adamantyl)-2-(propylamino)ethanone

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